Telmisartan-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXLENWKUUMAY-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662199 | |
| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189889-44-8 | |
| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Telmisartan-d3
This technical guide provides a comprehensive overview of the synthesis of this compound, a deuterated internal standard crucial for pharmacokinetic and metabolic studies. The document details the synthetic pathways, experimental protocols, and the mechanism of action of Telmisartan, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction to Telmisartan and Isotopic Labeling
Telmisartan is a potent and long-acting nonpeptide antagonist of the angiotensin II type-1 (AT1) receptor, widely used in the treatment of hypertension.[1][2][3] It functions by blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), thereby lowering blood pressure.[1][4][5]
Isotopic Labeling and this compound
Stable isotope labeling involves the incorporation of heavy isotopes (like deuterium, 2H or D) into a drug molecule. This compound is the deuterium-labeled version of Telmisartan.[3] Such labeled compounds are invaluable in drug development for several reasons:
-
Internal Standards: They are ideal internal standards for quantitative bioanalysis by mass spectrometry (LC-MS/MS) due to their near-identical chemical and physical properties to the parent drug, but with a distinct mass.
-
Pharmacokinetic Studies: They allow for precise tracking and quantification of the drug and its metabolites in biological matrices.
-
Metabolic Profiling: Deuteration can sometimes alter the metabolic profile of a drug, a phenomenon that can be studied to understand its metabolic fate.[3]
Synthetic Pathways of Telmisartan
Several synthetic routes for Telmisartan have been developed, often focusing on improving efficiency and yield while minimizing impurities. A common strategy is a convergent synthesis that joins two key benzimidazole intermediates.
Early Synthetic Approach (Ries et al.)
The first total synthesis involved a multi-step linear sequence.[6][7] Key steps included:
-
Acylation of 4-amino-3-methylbenzoic acid methyl ester.
-
Nitration, reduction, and cyclization to form the first benzimidazole ring.
-
Saponification followed by condensation with N-methyl-1,2-phenylenediamine to form the bis-benzimidazole core.
-
Alkylation with a brominated biphenyl derivative, followed by hydrolysis to yield Telmisartan.
This route was lengthy and resulted in a modest overall yield of approximately 21%.[6][7]
Modern Convergent Synthesis via Suzuki Coupling
More efficient modern syntheses often employ a Suzuki cross-coupling reaction to construct the biaryl moiety.[6][7][8] This approach significantly improves the overall yield and is more suitable for large-scale production. A key step involves coupling a boronic acid derivative with a brominated phenyl derivative.[2][7][8] A convergent approach using this method can achieve an overall yield of 46% in six steps.[6]
Synthesis of this compound
The synthesis of this compound requires the introduction of three deuterium atoms. This is typically achieved by using a deuterated reagent at a key step in the synthesis. The most common position for labeling is the N-methyl group of the second benzimidazole ring, creating an N-CD3 moiety. This is accomplished by using a deuterated methylating agent.
The following workflow illustrates a logical pathway for the synthesis of this compound, adapted from established Telmisartan synthesis routes. The key modification is the use of N-(methyl-d3)-1,2-phenylenediamine as a starting material.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of Telmisartan and expected analytical data for this compound. Yields for the deuterated synthesis are expected to be comparable to the non-labeled synthesis.
Table 1: Representative Step-wise Yields for Telmisartan Synthesis
| Step | Reaction Type | Typical Yield (%) | Reference(s) |
| Formation of Benzimidazole Core | Cyclization/Condensation | 78 - 90% | [6][8] |
| Construction of Biaryl Moiety | Suzuki Coupling | 90 - 95% | [6][7] |
| N-Alkylation of Bis-benzimidazole | Alkylation | 80 - 88% | [6][9] |
| Final Hydrolysis (Ester to Carboxylic Acid) | Hydrolysis | 80 - 90% | [7][10] |
| Overall Yield (Convergent Synthesis) | Multi-step | ~46% | [6] |
Table 2: Analytical Characteristics of this compound
| Parameter | Expected Value |
| Molecular Formula | C₃₃H₂₇D₃N₄O₂ |
| Molecular Weight | ~517.64 g/mol (vs. ~514.62 for unlabeled) |
| Mass Spectrometry (M+H)⁺ | Expected m/z of ~518.26 (shifted by +3 from unlabeled ~515.24) |
| Isotopic Purity | >98% (as determined by MS) |
| ¹H NMR | Absence or significant reduction of the N-CH₃ singlet signal (~3.7-4.0 ppm). |
Experimental Protocols
The following are representative protocols for key steps in the synthesis of this compound.
Protocol 1: Formation of the d3-labeled Bis-benzimidazole Core
This protocol describes the condensation of the first benzimidazole intermediate with the deuterated amine.
-
Reagents: 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, N-(methyl-d3)-1,2-phenylenediamine, Polyphosphoric acid (PPA).
-
Procedure: a. Add 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (1.0 eq) and N-(methyl-d3)-1,2-phenylenediamine (1.1 eq) to a reaction vessel. b. Add Polyphosphoric acid (PPA) (10-15 parts) to the mixture. c. Heat the reaction mixture to 150 °C and stir for 4-6 hours under a nitrogen atmosphere. d. Cool the mixture to approximately 80 °C and carefully quench by pouring it onto crushed ice/water. e. Neutralize the solution with a strong base (e.g., 50% NaOH solution) to a pH of ~8-9. f. The precipitated solid is filtered, washed thoroughly with water, and dried under vacuum to yield the d3-labeled bis-benzimidazole intermediate.
Protocol 2: N-Alkylation
This step couples the bis-benzimidazole core with the biphenyl moiety.
-
Reagents: d3-labeled bis-benzimidazole intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate tert-butyl ester, Potassium tert-butoxide (t-BuOK), Dimethylformamide (DMF).
-
Procedure: a. Dissolve the d3-labeled bis-benzimidazole (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. b. Add Potassium tert-butoxide (1.1 eq) portion-wise at room temperature and stir for 30 minutes. c. Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate tert-butyl ester (1.05 eq) in DMF dropwise. d. Stir the reaction mixture at room temperature for 4-5 hours until TLC indicates completion. e. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain this compound tert-butyl ester.
Protocol 3: Final Hydrolysis
This final step deprotects the carboxylic acid to yield the final product.
-
Reagents: this compound tert-butyl ester, Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic acid (TFA), Acetonitrile, Water.
-
Procedure: a. Dissolve the this compound tert-butyl ester (1.0 eq) in a mixture of acetonitrile and water. b. Add concentrated HCl (10-12 eq) and heat the mixture to reflux (80-90 °C) for 2-4 hours.[7] c. Cool the reaction mixture to room temperature. d. Adjust the pH to ~5.0-5.5 with a base (e.g., sodium hydroxide solution) to precipitate the product.[10] e. Stir the resulting slurry for 1-2 hours. f. Filter the solid, wash with water, and dry under vacuum at 60-70 °C to yield pure this compound.[10]
Mechanism of Action and Signaling Pathways
Telmisartan primarily targets the Renin-Angiotensin-Aldosterone System (RAAS). It also exhibits a secondary mechanism through partial agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).
RAAS Pathway Inhibition
Telmisartan selectively blocks the AT1 receptor, preventing angiotensin II from binding. This action inhibits vasoconstriction and aldosterone release, leading to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[1][4]
Caption: Telmisartan's blockade of the RAAS pathway.
PPAR-γ Pathway Activation
Telmisartan also acts as a partial agonist for PPAR-γ, a nuclear receptor involved in regulating glucose and lipid metabolism.[1][11] This dual action may provide additional cardiovascular benefits beyond blood pressure reduction, such as improving endothelial function by stimulating eNOS production.[11]
Caption: Telmisartan's partial agonism of the PPAR-γ pathway.
References
- 1. What is the mechanism of Telmisartan? [synapse.patsnap.com]
- 2. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. academic.oup.com [academic.oup.com]
Characterization of Telmisartan-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Telmisartan-d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the angiotensin II receptor blocker, Telmisartan, in various biological matrices. This document outlines its physicochemical properties, detailed experimental protocols for its analysis, and insights into the signaling pathways of its non-labeled counterpart.
Physicochemical Properties
This compound is a deuterated analog of Telmisartan, where three hydrogen atoms on the N-methyl group of the benzimidazole ring have been replaced with deuterium. This isotopic substitution renders it an ideal internal standard for mass spectrometry-based bioanalytical methods.
| Property | Value | Source |
| IUPAC Name | 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | N/A |
| Molecular Formula | C₃₃H₂₇D₃N₄O₂ | [1] |
| Molecular Weight | 517.64 g/mol | [1] |
| CAS Number | 1189889-44-8 | [1] |
| Appearance | White to off-white solid | N/A |
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not extensively published. However, the spectra are expected to be nearly identical to that of Telmisartan, with minor shifts attributable to the deuterium substitution. The primary distinction will be observed in the mass spectrum, which will show a molecular ion peak shifted by +3 m/z units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference ¹H NMR Data for Telmisartan (CDCl₃, 500 MHz): A published study provides the following chemical shifts for key protons of a Telmisartan intermediate, which are representative of the core structure: δ 7.75 – 7.80 (m, 1H), 7.58 – 7. 62 (m, 1H), 7.48 – 7.52 (m, 1H), 7.34 – 7.39 (m, 1H), 7.27 – 7.33 (m, 2H), 4.54 (br, 2H), 3.85 (s, 3H), 2.38 (t, J = 7.6 Hz, 2H), 2.22 (s, 3H), 1.71 – 1.90 (m, 2H), 1.08 (t, J = 7.3 Hz, 3H)[2]. Another study reports a methylene signal at δ = 5.46 ppm (singlet) in CDCl₃[3].
Reference ¹³C NMR Data for Telmisartan (CDCl₃, 125 MHz): Characteristic chemical shifts for a Telmisartan intermediate include: δ 158.40, 153.05, 146.71, 142.88, 136.63, 132.56, 130.06, 128.31, 126.44, 125.22, 122.89, 122.60, 119.71, 109.74, 37.87, 31.84, 20.82, 18.39, 13.98[2]. Solid-state ¹³C NMR has also been used to characterize crystalline and amorphous forms of Telmisartan[4].
Mass Spectrometry (MS)
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The triple quadrupole mass spectrometer is typically operated in positive electrospray ionization (ESI) mode.
Typical Mass Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Telmisartan | 515.2 | 276.2 |
| This compound | 518.3 | 279.2 |
The fragmentation of Telmisartan involves the cleavage of the ether linkage, leading to the characteristic product ion. A similar fragmentation pattern is expected for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Telmisartan exhibits characteristic peaks corresponding to its functional groups. The spectrum of this compound is expected to be very similar, with potential minor shifts in vibrational frequencies involving the deuterated methyl group.
Reference FT-IR Peaks for Telmisartan: A characteristic peak for Telmisartan is observed around 3411 cm⁻¹ (N-H group)[5][6]. Other significant peaks are associated with C-H stretching, C=O stretching of the carboxylic acid, and aromatic C=C bending vibrations[1][7][8].
Experimental Protocols
Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not publicly available. However, it can be synthesized by adapting established methods for Telmisartan synthesis, using a deuterated methylating agent in the final step of the benzimidazole ring formation. A general synthetic approach is outlined below, based on literature procedures for Telmisartan[9][10][11].
Workflow for a Representative Synthesis of this compound:
-
Synthesis of the Benzimidazole Core: The synthesis typically begins with the acylation of a substituted aniline, followed by nitration, reduction of the nitro group, and subsequent cyclization to form the first benzimidazole ring[11].
-
Introduction of the Second Benzimidazole Ring: The intermediate is then condensed with N-(trideuteriomethyl)-o-phenylenediamine to form the bis-benzimidazole core. The N-(trideuteriomethyl)-o-phenylenediamine can be prepared by methylation of o-phenylenediamine with a deuterated methylating agent, such as iodomethane-d3.
-
N-Alkylation: The bis-benzimidazole intermediate is then N-alkylated with a suitable biphenyl derivative, typically a bromo- or tosyloxymethyl substituted biphenyl carboxylic acid ester[12].
-
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the carboxylic acid functionality of this compound[9].
-
Purification: The final product is purified by recrystallization or chromatography.
Quantification by LC-MS/MS
This compound is the preferred internal standard for the quantification of Telmisartan in biological samples due to its similar chromatographic behavior and distinct mass, minimizing matrix effects and improving analytical accuracy[13].
A. Sample Preparation (Protein Precipitation):
-
To 180 µL of plasma sample, add 20 µL of this compound internal standard solution (e.g., 3 ng/mL in 9:1 water/methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. Chromatographic Conditions:
-
LC System: Agilent 1260 Infinity LC system or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 3.0 x 50 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Telmisartan and potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 45 °C.
C. Mass Spectrometric Conditions:
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Telmisartan: 515.2 → 276.2
-
This compound: 518.3 → 279.2
-
-
Gas Temperature: 350 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
Experimental Workflow for LC-MS/MS Analysis:
Signaling Pathways of Telmisartan
Telmisartan exerts its therapeutic effects primarily through two distinct mechanisms: blockade of the angiotensin II type 1 (AT₁) receptor and partial agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ).
Angiotensin II AT₁ Receptor Blockade
Telmisartan is a potent and selective antagonist of the AT₁ receptor. By blocking this receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin system (RAS). This leads to vasodilation and a reduction in blood pressure.
AT₁ Receptor Signaling Pathway Blockade by Telmisartan:
PPARγ Partial Agonism
Unique among angiotensin II receptor blockers, Telmisartan also functions as a partial agonist of PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism[14][15][16][17]. This dual action may contribute to the metabolic benefits observed with Telmisartan treatment, such as improved insulin sensitivity[16][18]. As a partial agonist, Telmisartan activates the receptor to 25-30% of the maximal activation achieved by full agonists[16].
Telmisartan-Mediated PPARγ Activation Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Method development and validation: quantitation of telmisartan bulk drug and its tablet formulation by 1 H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Cardioprotective mechanism of telmisartan via PPAR-gamma-eNOS pathway in dahl salt-sensitive hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Telmisartan - Wikipedia [en.wikipedia.org]
- 18. Modulation of PPAR-gamma by telmisartan protects the heart against myocardial infarction in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isotopic Purity Assessment of Telmisartan-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the assessment of isotopic purity for Telmisartan-d3, a deuterated analog of the angiotensin II receptor blocker, Telmisartan. Accurate determination of isotopic enrichment and the distribution of isotopic species are critical for its application as an internal standard in pharmacokinetic studies and other quantitative analyses.
Introduction to Isotopic Purity
Isotopic purity is a critical quality attribute of deuterated compounds like this compound. It refers to the extent to which the intended isotope (deuterium, D) has replaced the target hydrogen (H) atoms in the molecule. The assessment of isotopic purity involves quantifying the percentage of the desired deuterated species (d3) and identifying the presence and abundance of other isotopic variants, known as isotopologues (e.g., d0, d1, d2). High isotopic purity is essential for ensuring the accuracy and reliability of analytical methods that utilize this compound as an internal standard.
Analytical Methodologies for Isotopic Purity Assessment
The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment and distribution of isotopologues in deuterated compounds.[1][2] By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, HR-MS can distinguish between molecules with different numbers of deuterium atoms.
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for the analysis of this compound isotopic purity.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of Telmisartan.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
3. High-Resolution Mass Spectrometry (HR-MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution and mass accuracy.
-
Scan Mode: Full scan from m/z 100 to 1000.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
4. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the protonated molecular ions of Telmisartan isotopologues (d0, d1, d2, d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, is a powerful technique for confirming the position of deuterium labeling and assessing isotopic purity.[1] In ¹H NMR, the absence or reduction of a signal at a specific chemical shift indicates deuterium incorporation. ²H NMR directly detects the deuterium nuclei, providing information about the deuterated sites.[3]
Experimental Protocol: Isotopic Purity Assessment by ¹H NMR
This protocol provides a general methodology for assessing the degree of deuteration in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent should be based on the solubility of the compound.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.
3. Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the non-deuterated positions and the residual signal at the deuterated position.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated site to the integrals of protons at non-deuterated sites.
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically high. The following tables summarize representative quantitative data.
Table 1: Isotopic Purity of this compound by LC-MS
| Isotopologue | Molecular Formula | Exact Mass (M) | Protonated Ion [M+H]⁺ (m/z) | Relative Abundance (%) |
| Telmisartan-d0 | C₃₃H₃₀N₄O₂ | 514.2369 | 515.2442 | < 0.1 |
| Telmisartan-d1 | C₃₃H₂₉D₁N₄O₂ | 515.2432 | 516.2505 | < 0.5 |
| Telmisartan-d2 | C₃₃H₂₈D₂N₄O₂ | 516.2495 | 517.2568 | < 1.0 |
| This compound | C₃₃H₂₇D₃N₄O₂ | 517.2557 | 518.2630 | > 98.0 |
Note: The exact masses and m/z values are calculated based on the most abundant isotopes of each element. The relative abundance is a representative value and may vary between batches. A certificate of analysis for a commercial batch of this compound reported a purity of 99.77% by LCMS.[4]
Table 2: Key Parameters for this compound Analysis
| Parameter | Value | Reference |
| Chemical Formula | C₃₃H₂₇D₃N₄O₂ | [4] |
| Molecular Weight | 517.64 g/mol | [4] |
| CAS Number | 1189889-44-8 | [4] |
Visualization of Workflows
Diagram 1: LC-MS Workflow for Isotopic Purity Assessment
Caption: Workflow for LC-MS based isotopic purity analysis of this compound.
Diagram 2: NMR Workflow for Isotopic Purity Assessment
Caption: Workflow for NMR based isotopic purity assessment of this compound.
Conclusion
The accurate assessment of isotopic purity is paramount for the reliable use of this compound in quantitative bioanalysis. This guide has detailed the primary analytical methodologies, LC-HRMS and NMR spectroscopy, providing foundational experimental protocols and representative data. The combination of these techniques provides a comprehensive characterization of this compound, ensuring its quality and suitability for its intended applications in pharmaceutical research and development.
References
Unraveling the Molecular Signature: A Technical Guide to the Mass Fragmentation Pattern of Telmisartan-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass fragmentation pattern of Telmisartan-d3, a deuterated internal standard crucial for the accurate quantification of the antihypertensive drug, Telmisartan, in complex biological matrices. Understanding the fragmentation signature is paramount for developing robust and reliable bioanalytical methods.
Introduction to this compound
This compound is a stable isotope-labeled analog of Telmisartan, where three hydrogen atoms on the N-methyl group of the benzimidazole ring are replaced with deuterium atoms.[1] This modification results in a 3 Dalton mass shift, allowing for its clear differentiation from the unlabeled analyte in mass spectrometric analysis, while maintaining nearly identical physicochemical properties. Its chemical formula is C₃₃H₂₇D₃N₄O₂ and it has a molecular weight of approximately 517.6 g/mol .[1][2] this compound is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the precision and accuracy of Telmisartan quantification.
Experimental Protocol: Mass Spectrometric Analysis
The fragmentation pattern of this compound is typically elucidated using a triple quadrupole or a Q-TOF mass spectrometer coupled with a liquid chromatography system. The following is a generalized experimental protocol based on common practices for the analysis of Telmisartan and its analogs.
Liquid Chromatography:
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: The flow rate is generally maintained in the range of 0.2-0.8 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-20 µL) is used.
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is the standard technique for the analysis of Telmisartan and its analogs.
-
Precursor Ion Selection: The protonated molecule of this compound, [M+H]⁺, is selected as the precursor ion in the first quadrupole (Q1). Given the molecular weight of 517.6, the expected m/z value for the precursor ion is approximately 518.3.
-
Collision-Induced Dissociation (CID): The precursor ions are subjected to collision-induced dissociation in the second quadrupole (Q2), which acts as a collision cell. Nitrogen is commonly used as the collision gas.
-
Product Ion Scanning: The resulting fragment ions are then scanned in the third quadrupole (Q3) to generate the product ion spectrum. Key parameters such as collision energy and cone voltage are optimized to achieve the desired fragmentation efficiency.
Mass Fragmentation Pattern of this compound
The core fragmentation of this compound mirrors that of unlabeled Telmisartan, with specific mass shifts corresponding to the deuterated methyl group. The primary fragmentation pathway involves the cleavage of the ether linkage and the loss of the biphenyl carboxylic acid moiety.
For unlabeled Telmisartan, a predominant transition monitored is from the precursor ion [M+H]⁺ at m/z 515.2 to a major product ion at m/z 276.2.[3] Another reported fragmentation for Telmisartan is the transition from m/z 513.56 to m/z 469.19.[4] A comprehensive study of Telmisartan's photolytic degradation also involved establishing its complete mass fragmentation pathway, providing a solid basis for understanding its fragmentation behavior.[5]
Based on the established fragmentation of Telmisartan, the expected fragmentation pattern for this compound is detailed below.
Quantitative Data Summary
| Precursor Ion (this compound) | m/z | Description |
| [M+H]⁺ | ~518.3 | Protonated molecule of this compound |
| Product Ions | ||
| Fragment 1 | ~279.2 | Corresponds to the deuterated benzimidazole moiety after cleavage. |
| Fragment 2 | ~472.2 | Resulting from a neutral loss from the precursor ion. |
Note: The m/z values are theoretical and may vary slightly depending on the instrument calibration and experimental conditions.
Visualization of the Fragmentation Pathway
The fragmentation of this compound is a logical process that can be visualized as a signaling pathway, where the precursor ion undergoes collision-induced dissociation to yield characteristic product ions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Telmisartan in Human Plasma using Telmisartan-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of telmisartan in human plasma. The method utilizes a stable isotope-labeled internal standard, telmisartan-d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and sensitive quantification.
Introduction
Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension. Accurate measurement of telmisartan concentrations in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it compensates for variability in sample preparation and instrument response, ensuring high precision and accuracy.[1][2] This document outlines a validated method for the determination of telmisartan in human plasma.
Experimental Protocols
Materials and Reagents
-
Telmisartan (Reference Standard)
-
This compound (Internal Standard)[1]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (sourced from a certified blood bank)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer is required. Specific examples of instrumentation used in published methods include Agilent 1260 Infinity LC system with a 6460 Triple Quadrupole LC/MS, and a Shimadzu HPLC system with an API-4000 mass spectrometer.[3]
Preparation of Stock and Working Solutions
-
Telmisartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of telmisartan reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the telmisartan stock solution with a mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions. The concentration of these solutions will depend on the desired calibration range.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration appropriate for spiking into plasma samples (e.g., 600 ng/mL).[4]
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid method for extracting telmisartan from plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples for 10 seconds to ensure homogeneity.[4]
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of the this compound internal standard working solution (e.g., 600 ng/mL) to each plasma sample, except for the blank plasma.[4]
-
Vortex for 10 seconds.
-
Add 1.25 mL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 5 minutes.[4]
-
Transfer 100 µL of the clear supernatant to a new tube.
-
Add 200 µL of 50% acetonitrile to the supernatant.[4]
-
Inject a 10 µL aliquot of the final solution into the LC-MS/MS system.[4]
Liquid Chromatography Conditions
The following are representative LC conditions. Optimization may be required based on the specific column and instrumentation used.
| Parameter | Condition |
| Column | Unison UK-C18 (2.0 x 75 mm, 3 µm)[4] or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Gradient | Isocratic or a gradient program may be used. A typical isocratic mobile phase is a mixture of acetonitrile and 5 mM ammonium acetate (pH 4.0) (50:50, v/v).[5] |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 10 µL[4] |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Telmisartan) | m/z 515.1 → 276.1[4] |
| MRM Transition (this compound) | m/z 518.15 → 279.15[4] |
| Ion Spray Voltage | 5500 V[5] |
| Source Temperature | 500 °C[5] |
Data Presentation
The following tables summarize the quantitative performance of the method as reported in various studies.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |
| Telmisartan | 1 - 2000 ng/mL | 1 ng/mL | ≥ 0.9962 | [4] |
| Telmisartan | 2.01 - 400.06 ng/mL | 2.01 ng/mL | ≥ 0.99 | |
| Telmisartan | 0.5 - 600.0 ng/mL | 0.5 ng/mL | Not Reported | [7] |
| Telmisartan | 50 - 5000 pg/mL | 50 pg/mL | ≥ 0.99 |
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Telmisartan | Not Specified | 91.0 - 106.8 | 92.2 - 101.4 | [4] |
| Telmisartan | LLOQ, LQC, MQC, HQC | Not Reported | Not Reported | |
| Telmisartan | Not Specified | < 6.7% (Precision) | < 8.1% (Precision) | [7] |
| Telmisartan | QC Samples (150, 750, 4000 pg/mL) | Good Precision and Accuracy | Good Precision and Accuracy |
(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the quantification of telmisartan.
Caption: Workflow for Telmisartan Quantification.
References
- 1. This compound|Cas# 1189889-44-8 [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Pharmacokinetic and bioequivalence study of a telmisartan/S-amlodipine fixed-dose combination (CKD-828) formulation and coadministered telmisartan and S-amlodipine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Telmisartan Analysis in Urine
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of Telmisartan. The included methods are based on published and validated analytical procedures.
Introduction
Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension. The determination of telmisartan concentrations in urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Effective sample preparation is a critical step to remove endogenous interferences and concentrate the analyte, thereby ensuring accurate and reliable quantification. This document outlines various techniques for the preparation of urine samples prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for the analysis of telmisartan in urine, as reported in various studies.
| Sample Preparation Technique | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Molecularly Imprinted Solid-Phase Extraction (MISPE) & Dispersive Liquid-Liquid Microextraction (DLLME) | HPLC | 0.19 µg/mL | 0.63 µg/mL | 81-97 | [1] |
| Column-Switching HPLC | HPLC-Fluorescence | 0.0002 µg/mL | - | >93 | [2][3] |
| Molecularly Imprinted Solid-Phase Extraction (MISPE) | Spectrofluorimetry | 11.0 ng/mL | 36.0 ng/mL | - | [4] |
| Direct Injection after Dilution | LC-MS/MS | - | - | - | [5] |
Experimental Protocols
Molecularly Imprinted Solid-Phase Extraction (MISPE) coupled with Dispersive Liquid-Liquid Microextraction (DLLME)
This method offers high selectivity for telmisartan due to the molecularly imprinted polymer.
Materials and Reagents:
-
Molecularly Imprinted Solid-Phase Extraction (MISPE) cartridges
-
Urine sample
-
HPLC grade water
-
Methanol
-
Acetic acid
-
Dispersive solvent (e.g., acetone)
-
Extraction solvent (e.g., chloroform)
-
Centrifuge
Protocol:
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
-
MISPE Cartridge Conditioning:
-
Wash the MISPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of HPLC grade water.
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned MISPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of a methanol/water mixture (e.g., 20:80, v/v) to remove less polar interferences.
-
-
Elution: Elute telmisartan from the cartridge with 1 mL of a methanol/acetic acid mixture (e.g., 98:2, v/v).
-
Dispersive Liquid-Liquid Microextraction (DLLME):
-
Take the eluate from the MISPE step.
-
Rapidly inject a mixture of a dispersive solvent (e.g., 500 µL of acetone) and an extraction solvent (e.g., 100 µL of chloroform) into the eluate. A cloudy solution will form.
-
Centrifuge the mixture at high speed (e.g., 5000 rpm for 5 min).
-
A small droplet of the extraction solvent containing the concentrated telmisartan will sediment at the bottom of the tube.
-
-
Analysis: Collect the sedimented phase and inject it into the HPLC system.
Column-Switching High-Performance Liquid Chromatography (HPLC)
This online SPE method automates the sample clean-up and injection process, increasing throughput.
Materials and Reagents:
-
HPLC system with a column-switching valve
-
Extraction pre-column (e.g., C18)
-
Analytical column (e.g., C18)
-
Extraction mobile phase (e.g., 2% methanol in 5mM phosphate buffer, pH 3.8)[2][3]
-
Analytical mobile phase
-
Urine sample
Protocol:
-
Sample Pre-treatment: Dilute the urine sample with the extraction mobile phase (e.g., 1:4, v/v).[2][3]
-
Injection: Directly inject a specific volume (e.g., 20 µL) of the diluted urine sample onto the extraction pre-column.[2][3]
-
On-line Extraction and Clean-up:
-
Pump the extraction mobile phase through the pre-column at a specific flow rate (e.g., 0.8 mL/min) to wash away interfering substances while retaining telmisartan.[2]
-
-
Column Switching and Elution:
-
After the clean-up step, switch the valve to connect the extraction pre-column in-line with the analytical column.
-
Pump the analytical mobile phase through both columns to back-flush telmisartan from the pre-column onto the analytical column for separation.
-
-
Detection: Detect telmisartan using a suitable detector (e.g., fluorescence detector).
Direct Injection after Dilution for LC-MS/MS
This is a simple and rapid "dilute-and-shoot" method suitable for the high sensitivity and selectivity of LC-MS/MS.
Materials and Reagents:
-
LC-MS/MS system
-
Urine sample
-
Distilled water or mobile phase for dilution
-
Centrifuge
-
Autosampler vials with filters
Protocol:
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any sediment.
-
Dilute the supernatant with distilled water or the initial mobile phase (e.g., 1:10, v/v).[5]
-
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: Directly inject the filtered sample into the LC-MS/MS system for analysis.
Visualizations
Caption: Workflow for MISPE followed by DLLME for Telmisartan extraction from urine.
Caption: Automated on-line sample preparation using column-switching HPLC.
Caption: Simple "Dilute-and-Shoot" workflow for LC-MS/MS analysis of Telmisartan.
References
- 1. Molecularly imprinted SPE combined with dispersive liquid-liquid microextraction for selective analysis of telmisartan in biological and formulation samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of losartan, telmisartan, and valsartan by direct injection of human urine into a column-switching liquid chromatographic system with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High rates of non-adherence to antihypertensive treatment revealed by high-performance liquid chromatography-tandem mass spectrometry (HP LC-MS/MS) urine analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Telmisartan-d3 in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telmisartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) used in the management of hypertension.[1] In preclinical drug development, the deuterated analog, Telmisartan-d3, serves as an invaluable tool, primarily as an internal standard (IS) for the quantitative analysis of Telmisartan in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision, which are critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.[2]
These application notes provide detailed protocols for the use of this compound in preclinical research, covering its application as an internal standard in bioanalytical methods and providing a framework for its use in pharmacokinetic studies.
Physicochemical Properties of Telmisartan
| Property | Value | Reference |
| Chemical Formula | C₃₃H₃₀N₄O₂ | [3] |
| Molecular Weight | 514.62 g/mol | [3] |
| Solubility | Insoluble in water, sparingly soluble in strong acid, and freely soluble in strong base. | [3] |
| pKa | Not specified | |
| LogP | Not specified |
Bioanalytical Method Using this compound as an Internal Standard
This protocol outlines a validated LC-MS/MS method for the quantification of Telmisartan in rat plasma, employing this compound as an internal standard.
Materials and Reagents
-
Telmisartan (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)[4]
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Solutions
-
Telmisartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Telmisartan in methanol.[5]
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[6]
-
Working Solutions: Prepare serial dilutions of the Telmisartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of rat plasma (blank, CC, QC, or study sample) into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution (this compound) and vortex briefly. For the blank sample, add 50 µL of the acetonitrile:water mixture.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| HPLC | |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Telmisartan: m/z 515.2 -> 275.6 this compound: m/z 518.4 -> 279.2 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
Note: These parameters may require optimization based on the specific instrumentation used.
Method Validation Summary
A summary of typical validation parameters for a bioanalytical method for Telmisartan using this compound is presented below.
Table 2: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL[7] |
| Accuracy | Within ±15% (±20% for LLOQ) | 95-105% |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | Within acceptable limits | Minimal |
| Stability | Stable under relevant conditions | Stable for 3 freeze-thaw cycles and 24h at room temperature |
Protocol for a Preclinical Pharmacokinetic Study in Rats
This protocol describes a typical single-dose oral pharmacokinetic study of Telmisartan in rats using the validated bioanalytical method with this compound as the internal standard.
Animals
-
Species: Sprague-Dawley rats (or other appropriate strain)
-
Number: Sufficient to obtain statistically meaningful data (e.g., n=5 per time point)
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.[8]
Dosing
-
Fast the animals overnight prior to dosing.
-
Prepare a formulation of Telmisartan suitable for oral gavage (e.g., a suspension in 0.5% carboxymethylcellulose).
-
Administer a single oral dose of Telmisartan (e.g., 2, 4, or 8 mg/kg).[8]
Sample Collection
-
Collect blood samples (approximately 200 µL) via the tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Sample Analysis and Data Interpretation
-
Analyze the plasma samples for Telmisartan concentration using the validated LC-MS/MS method with this compound as the internal standard.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Table 3: Typical Pharmacokinetic Parameters of Telmisartan in Rats (Oral Administration)
| Parameter | 2 mg/kg | 4 mg/kg | 8 mg/kg |
| Cmax (ng/mL) | 285.4 ± 65.2 | 589.7 ± 112.3 | 1105.6 ± 201.8 |
| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.6 | 2.0 ± 0.7 |
| AUC₀₋t (ng*h/mL) | 1256.3 ± 289.1 | 2698.5 ± 543.2 | 5423.7 ± 1098.4 |
| t₁/₂ (h) | 15.8 ± 3.1 | 16.5 ± 3.5 | 17.2 ± 3.9 |
Data are presented as mean ± SD and are hypothetical representations based on literature.[8]
Signaling Pathways and Experimental Workflows
Telmisartan Mechanism of Action
Telmisartan's primary mechanism of action is the blockade of the Angiotensin II Type 1 (AT1) receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[9] By blocking this receptor, Telmisartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.[1] Additionally, Telmisartan has been shown to act as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which may contribute to its metabolic benefits.[10]
Caption: Mechanism of action of Telmisartan and the role of this compound.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study utilizing this compound.
Caption: Preclinical pharmacokinetic study workflow using this compound.
References
- 1. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. banglajol.info [banglajol.info]
- 5. bionclinicals.com [bionclinicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic modeling of telmisartan using an indirect response model in spontaneously hypertensive rats - Hao - Acta Pharmacologica Sinica [chinaphar.com]
- 9. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Application of Telmisartan-d3 in Bioequivalence Studies of Telmisartan Formulations
Abstract
This document provides detailed application notes and protocols for the use of Telmisartan-d3 as an internal standard in bioequivalence (BE) studies of telmisartan oral formulations. The protocols herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) analysis to compare the bioavailability of a test formulation against a reference formulation. The methodologies described leverage Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the accurate and precise quantification of telmisartan in human plasma, a critical component in regulatory submissions for generic drug approval.
Introduction
Telmisartan is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension.[1][2] To ensure therapeutic equivalence, generic formulations of telmisartan must demonstrate bioequivalence to the reference listed drug. Bioequivalence is typically established by comparing pharmacokinetic parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), following administration of the test and reference products to healthy volunteers.[3]
Due to the inherent variability in biological matrices and analytical processes, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving reliable and accurate quantification.[4] this compound, a deuterated analog of telmisartan, is the ideal internal standard as it shares identical physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to a more precise and accurate determination of the analyte's concentration.[4]
This document outlines the standard protocols for a bioequivalence study of telmisartan, including the clinical design, bioanalytical method validation, and sample analysis using this compound.
Signaling Pathway of Telmisartan
Telmisartan exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the RAAS pathway and the point of intervention by Telmisartan.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. scirp.org [scirp.org]
- 3. fda.gov [fda.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Analysis Using Telmisartan-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telmisartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker and a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] These dual actions make it a valuable therapeutic agent for hypertension and suggest its potential in treating other metabolic diseases. In drug development and clinical pharmacology, the accurate quantification of telmisartan in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Telmisartan-d3, a deuterated analog of telmisartan, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its chemical and physical properties are nearly identical to telmisartan, but its increased mass allows for clear differentiation in a mass spectrometer. The use of an internal standard like this compound is critical for correcting for variations in sample preparation and instrument response, ensuring the accuracy and precision of the analytical method.
While this compound is not typically used directly in high-throughput screening (HTS) assays for novel compound discovery, it is a key component in high-throughput bioanalytical workflows that are essential for processing large numbers of samples from clinical and preclinical studies. These high-throughput analytical methods are characterized by rapid sample processing and short chromatographic run times.
This document provides detailed application notes on the signaling pathways of telmisartan and a comprehensive protocol for a high-throughput LC-MS/MS assay for the quantification of telmisartan in human plasma using this compound as an internal standard.
Telmisartan's Mechanism of Action and Signaling Pathways
Telmisartan's therapeutic effects are primarily mediated through two distinct signaling pathways:
-
Angiotensin II Receptor Blockade : Telmisartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-secreting effects.[3] This leads to vasodilation and a reduction in blood pressure.
-
PPAR-γ Partial Agonism : Telmisartan also functions as a partial agonist of PPAR-γ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. This activity may contribute to its beneficial metabolic effects.
Signaling Pathway Diagrams
Caption: Telmisartan's dual mechanism of action.
High-Throughput Bioanalytical Assay for Telmisartan
This section details a high-throughput LC-MS/MS method for the quantification of telmisartan in human plasma.
Experimental Workflow
Caption: Workflow for Telmisartan quantification.
Quantitative Data Summary
The following tables summarize typical parameters for a validated high-throughput LC-MS/MS assay for telmisartan using this compound.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | ~2.5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Telmisartan) | m/z 515.2 -> 276.2 |
| MRM Transition (this compound) | m/z 518.2 -> 279.2 |
| Dwell Time | 100 ms |
Table 2: Assay Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 600.0 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [4] |
| Intra-day Precision (%CV) | < 6.7% | [4] |
| Inter-day Precision (%CV) | < 8.1% | [4] |
| Accuracy (%RE) | 88.9 - 111.0% | [4] |
| Recovery | ~85% | [5] |
Experimental Protocol
1. Materials and Reagents
-
Telmisartan reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
2. Preparation of Stock and Working Solutions
-
Telmisartan Stock Solution (1 mg/mL): Accurately weigh and dissolve telmisartan in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Telmisartan Working Solutions: Serially dilute the telmisartan stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Arrange samples in a 96-well plate. Include blank plasma, calibration standards, QC samples, and unknown samples.
-
To 100 µL of each plasma sample, add 20 µL of the this compound working solution.
-
Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.
-
Seal the plate and vortex for 2 minutes at high speed.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well collection plate.
-
Dilute the supernatant with 150 µL of water containing 0.1% formic acid.
-
Seal the plate and briefly vortex.
-
The plate is now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1.
-
Create a sequence in the instrument software corresponding to the layout of the 96-well plate.
-
Inject the samples and acquire the data.
5. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of telmisartan and this compound.
-
Calculate the peak area ratio (Telmisartan / this compound).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of telmisartan in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for the accurate and precise high-throughput quantification of telmisartan in biological matrices. The provided LC-MS/MS protocol offers a rapid and robust method suitable for pharmacokinetic studies in a drug development setting. Understanding the dual signaling pathways of telmisartan provides a basis for exploring its full therapeutic potential.
References
Application Note: High-Throughput Quantification of Telmisartan in Human Plasma for Therapeutic Drug Monitoring Using Telmisartan-d3 as an Internal Standard
Introduction
Telmisartan is a potent, long-acting angiotensin II receptor blocker (ARB) prescribed for the management of hypertension.[1][2] It selectively inhibits the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[2][3] Therapeutic drug monitoring (TDM) of telmisartan can be crucial for optimizing dosage, ensuring efficacy, and minimizing potential side effects, particularly in specific patient populations. This application note details a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of telmisartan in human plasma. The stable isotope-labeled compound, Telmisartan-d3, is used as an internal standard (IS) to ensure high accuracy and precision. The protocol employs a simple and rapid protein precipitation method for sample preparation, making it suitable for high-throughput clinical research and drug development settings.
Mechanism of Action and Metabolism
Telmisartan's primary mechanism of action is the selective blockade of the AT1 receptor, which prevents angiotensin II from exerting its vasoconstrictive effects.[3] This leads to the relaxation of blood vessels and a decrease in blood pressure.[3] Additionally, telmisartan is a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to beneficial metabolic effects.[4][5] The metabolism of telmisartan is primarily through glucuronidation in the liver, forming an inactive acylglucuronide.[4][6] Cytochrome P450 enzymes are not significantly involved in its metabolism.[1][6]
Caption: Telmisartan's Mechanism of Action in the RAAS Pathway.
Experimental Protocols
Materials and Reagents
-
Telmisartan and this compound reference standards
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate and formic acid (analytical grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Prepare a series of telmisartan working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Prepare a this compound working solution (e.g., 300 ng/mL) by diluting the stock solution with the same diluent.
-
Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput analysis and employs a simple protein precipitation step.
-
Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 300-500 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[8]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
The following are typical parameters for the analysis. Instrument-specific optimization may be required.
Liquid Chromatography (LC) System:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase A | 5-10 mM Ammonium acetate or 0.1% formic acid in water[7][9] |
| Mobile Phase B | Acetonitrile or Methanol[7][10] |
| Flow Rate | 0.5 - 0.8 mL/min[7] |
| Injection Volume | 10 µL |
| Column Temperature | 45°C |
| Gradient | A gradient starting with a high aqueous phase, ramping up to a high organic phase to elute telmisartan, followed by re-equilibration. |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4000 - 5500 V[11] |
| Nebulizer Gas | 40-45 psi[11] |
| Drying Gas Temp. | 350°C |
| Fragmentor Voltage | ~180 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Telmisartan | 515.2 | 275.6 | ~52 |
| This compound | 518.4 | 279.2 | ~50 |
Method Validation and Performance
The described method should be validated according to regulatory guidelines (e.g., US FDA) for bioanalytical method validation.[7] Key validation parameters are summarized below from published studies.
Quantitative Data Summary:
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 50 - 5000 pg/mL to 2.01 - 400.06 ng/mL[12] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL to 2.9 ng/mL[8] |
| Intra-day Precision (%CV) | < 15% (typically < 10%)[10][13] |
| Inter-day Precision (%CV) | < 15% (typically < 10%)[10][13] |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at LLOQ)[11][13] |
| Recovery | Typically > 85%[8] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of telmisartan in human plasma using this compound as an internal standard. The simple protein precipitation extraction method coupled with a sensitive and specific LC-MS/MS analysis allows for a high-throughput and reliable workflow. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring the accurate measurement of telmisartan levels.
References
- 1. slideshare.net [slideshare.net]
- 2. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Telmisartan - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. bionclinicals.com [bionclinicals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbpas.com [ijbpas.com]
- 12. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Telmisartan-d3 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Telmisartan-d3 in drug-drug interaction (DDI) studies. Telmisartan, an angiotensin II receptor blocker, is primarily metabolized by UDP-glucuronosyltransferase 1A3 (UGT1A3) and is also known to interact with several drug transporters and metabolizing enzymes. Understanding its DDI potential is crucial for the safe and effective co-administration of other therapeutic agents. This compound, a stable isotope-labeled internal standard, is an indispensable tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies to ensure accurate quantification of telmisartan in biological matrices.
Rationale for Using this compound in DDI Studies
In DDI studies, precise measurement of the plasma concentrations of the investigational drug is paramount. This compound serves as an ideal internal standard for the quantitative analysis of telmisartan for the following reasons:
-
Similar Physicochemical Properties: this compound shares identical chemical and physical characteristics with telmisartan, ensuring co-extraction and similar chromatographic behavior.
-
Distinct Mass-to-Charge Ratio (m/z): Its increased mass due to the deuterium atoms allows for clear differentiation from the unlabeled telmisartan in a mass spectrometer, preventing analytical interference.
-
Correction for Matrix Effects and Variability: The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation, injection volume, and ion suppression or enhancement in the mass spectrometer, leading to high accuracy and precision of the analytical method.
Potential Mechanisms of Telmisartan Drug-Drug Interactions
Telmisartan can be a perpetrator or a victim of drug-drug interactions through several mechanisms:
-
Metabolic Enzymes:
-
UGT1A3: As the primary enzyme responsible for telmisartan's metabolism to its acyl-glucuronide, co-administration with inhibitors or inducers of UGT1A3 can significantly alter its plasma concentrations.
-
Cytochrome P450 (CYP) Enzymes: While not a major substrate for CYP enzymes, telmisartan has been shown to be a mixed inhibitor of CYP2C9 and CYP2C8.[1][2] This suggests a potential for interaction with drugs metabolized by these enzymes.
-
-
Drug Transporters:
-
P-glycoprotein (P-gp), BCRP, and MRP2: Telmisartan is a substrate and inhibitor of these efflux transporters.[3] Co-administration with other substrates or inhibitors of these transporters can lead to altered absorption and disposition of either drug.
-
Data Presentation: Pharmacokinetic Parameters in DDI Studies
The following table summarizes the pharmacokinetic data from various DDI studies involving telmisartan.
| Co-administered Drug | Analyte | Parameter | Value (Test) | Value (Reference) | % Change | Citation |
| Amlodipine + Hydrochlorothiazide | Telmisartan | Cmax (ng/mL) | - | - | 2% increase | [4] |
| AUC0-last (ngh/mL) | - | - | 4% increase | [4] | ||
| Rosuvastatin | Telmisartan | Cmax,ss (ng/mL) | - | - | 1.7% decrease | [5][6] |
| AUCτ,ss (ngh/mL) | - | - | 0.03% increase | [5] | ||
| Rosuvastatin | Rosuvastatin | Cmax,ss (ng/mL) | - | - | 128% increase | [5] |
| AUCτ,ss (ngh/mL) | - | - | 33% increase | [5][6] | ||
| Donafenib | Telmisartan | Cmax (ng/mL) | 1358.7 ± 288.4 | 1288.9 ± 301.5 | 5.4% increase | [3] |
| AUC0-t (ngh/mL) | 11568.2 ± 2144.3 | 10854.6 ± 2011.7 | 6.6% increase | [3] | ||
| Sorafenib | Telmisartan | Cmax (ng/mL) | 1311.2 ± 295.3 | 1288.9 ± 301.5 | 1.7% increase | [3] |
| AUC0-t (ngh/mL) | 11023.7 ± 2201.8 | 10854.6 ± 2011.7 | 1.6% increase | [3] | ||
| Telmisartan | Sorafenib | Cmax (ng/mL) | 389.1 ± 75.4 | 241.8 ± 55.9 | 60.9% increase | [3] |
| AUC0-t (ngh/mL) | 3125.6 ± 601.2 | 1759.2 ± 389.7 | 77.7% increase | [3] |
Experimental Protocols
Protocol for Quantification of Telmisartan in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol describes a sensitive and selective method for the determination of telmisartan in human plasma.
4.1.1. Materials and Reagents
-
Telmisartan and this compound reference standards
-
Human plasma (with anticoagulant)
-
Acetonitrile and Methanol (HPLC grade)
-
Formic acid and Ammonium acetate (analytical grade)
-
Deionized water
4.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of telmisartan and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the telmisartan stock solution with a water/methanol mixture to create calibration standards. Prepare a working solution of this compound.
4.1.3. Sample Preparation (Protein Precipitation)
-
To 180 µL of human plasma in a microcentrifuge tube, add 20 µL of the appropriate telmisartan standard solution and 20 µL of the this compound internal standard working solution.
-
Vortex the samples for 10 seconds.
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
4.1.4. LC-MS/MS Conditions
-
LC System: Agilent 1260 Infinity LC system or equivalent.
-
Column: Zorbax extend C18 column (e.g., 2.1 x 50 mm, 3.5 µm) or equivalent.[9]
-
Mobile Phase: A gradient of 10 mM Ammonium acetate in water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).[7]
-
Flow Rate: 0.25 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
MS System: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Telmisartan: m/z 515.2 -> 276.2[10]
-
This compound: m/z 518.2 -> 279.2
-
4.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of telmisartan to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x) linear regression to fit the calibration curve.
-
Determine the concentration of telmisartan in the quality control and unknown samples from the calibration curve.
In Vitro Protocol for Assessing CYP2C9 Inhibition by Telmisartan
This protocol outlines a method to evaluate the inhibitory potential of telmisartan on CYP2C9 activity using human liver microsomes.
4.2.1. Materials and Reagents
-
Telmisartan
-
Pooled human liver microsomes
-
Diclofenac (CYP2C9 substrate)
-
4'-hydroxydiclofenac (metabolite standard)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
4.2.2. Experimental Procedure
-
Prepare a series of telmisartan solutions at different concentrations.
-
In a microcentrifuge tube, pre-incubate human liver microsomes (0.5 mg protein/mL) with the various concentrations of telmisartan in potassium phosphate buffer at 37°C for 10 minutes.[11]
-
Initiate the metabolic reaction by adding the NADPH regenerating system and diclofenac (at a concentration near its Km for CYP2C9, e.g., 5-25 µM).[11]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[11]
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the formation of 4'-hydroxydiclofenac using a validated LC-MS/MS method.
4.2.3. Data Analysis
-
Calculate the rate of 4'-hydroxydiclofenac formation at each telmisartan concentration.
-
Plot the percentage of inhibition against the logarithm of the telmisartan concentration.
-
Determine the IC50 value (the concentration of telmisartan that causes 50% inhibition of CYP2C9 activity) by fitting the data to a suitable sigmoidal dose-response model.
Visualizations
Experimental Workflow for a DDI Study
Caption: Workflow for a typical drug-drug interaction study involving telmisartan.
Signaling Pathways of Telmisartan Interactions
References
- 1. The Inhibitory Effect of Telmisartan on the Metabolism of Arachidonic Acid by CYP2C9 and CYP2C8: An in Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoding Drug Interactions: Character and Degree of Pharmacokinetic Interactions Between Telmisartan and Sorafenib or Donafenib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Interaction Among Telmisartan, Amlodipine, and Hydrochlorothiazide After a Single Oral Administration in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. ijbpas.com [ijbpas.com]
- 9. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Telmisartan bioanalysis with Telmisartan-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Telmisartan-d3 to overcome matrix effects in the bioanalysis of Telmisartan.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS bioanalysis? A: The matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte by co-eluting, undetected components present in the biological sample matrix.[1] These effects can lead to inaccurate and imprecise measurements by compromising the relationship between the analyte's concentration and the instrument's response.[1] Common sources of matrix effects include endogenous substances like phospholipids, salts, and metabolites, as well as exogenous compounds introduced during sample collection and preparation.[1]
Q2: Why is Telmisartan bioanalysis particularly susceptible to matrix effects? A: Like many pharmaceutical compounds analyzed from complex biological matrices such as plasma, Telmisartan analysis is prone to matrix effects.[2] The primary reason is that sample preparation methods, especially simpler ones like protein precipitation, may not completely remove all endogenous components. When these residual components co-elute with Telmisartan from the LC column and enter the mass spectrometer's ion source, they can interfere with the ionization process, affecting the accuracy of quantification.[1][3]
Q3: How does using this compound as an internal standard (IS) help overcome matrix effects? A: this compound is a stable isotope-labeled (SIL) version of Telmisartan. A SIL-IS is the ideal choice because it has nearly identical physicochemical properties to the analyte. It co-elutes with Telmisartan from the LC column and experiences the same degree of ion suppression or enhancement. Because the quantification is based on the ratio of the analyte peak area to the IS peak area, any signal variation caused by the matrix effect is applied to both compounds and is effectively canceled out, leading to a stable and accurate result.[3]
Q4: What are the critical validation parameters to assess when developing a bioanalytical method for Telmisartan using this compound? A: According to regulatory guidelines, a thorough method validation is required.[4][5] Key parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components at the retention times of Telmisartan and this compound.[6]
-
Accuracy and Precision: Evaluating the closeness of measured values to the true value and the reproducibility of measurements across multiple runs.[7][8]
-
Matrix Effect: A direct assessment to confirm that different sources of the biological matrix do not impact accuracy and precision.[6][9]
-
Recovery: Measuring the efficiency of the extraction process for both the analyte and the internal standard.[5]
-
Calibration Curve: Demonstrating a linear relationship between concentration and response over the intended analytical range.[8]
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).[5][10]
Troubleshooting Guide
Problem: I'm observing high variability or poor reproducibility in my Telmisartan QC samples.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The matrix effect can vary between different samples or lots of biological matrix.[1] Ensure the internal standard, this compound, is added to every sample (including calibration standards and QCs) as early as possible in the sample preparation workflow to compensate for these variations. |
| Inconsistent Sample Preparation | Errors in pipetting, extraction, or reconstitution can introduce significant variability. Review the sample preparation protocol for consistency. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation but require careful optimization. |
| Internal Standard (IS) Issues | The concentration or stability of the this compound stock solution may be compromised. Prepare fresh stock and working solutions of the IS. Verify its stability under the storage conditions used.[7] |
Problem: I'm seeing significant ion suppression for both Telmisartan and this compound.
| Possible Cause | Recommended Solution |
| Co-elution with Phospholipids | Endogenous phospholipids from plasma are a common cause of ion suppression in ESI-MS.[1] Improve the sample clean-up procedure. Transitioning from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) can effectively remove these interfering lipids.[9][10] |
| Poor Chromatographic Separation | The analyte and IS may be co-eluting with a region of the chromatogram that has a high concentration of matrix components. Modify the LC gradient to increase the retention time of Telmisartan, separating it from early-eluting interferences. Consider using a different column chemistry or a smaller particle size column for better resolution. |
| High Flow Rate | High LC flow rates can sometimes exacerbate ion suppression in electrospray ionization (ESI). Experiment with reducing the flow rate to improve the desolvation and ionization efficiency in the MS source. |
Problem: My calibration curve is non-linear, especially at the lower concentrations.
| Possible Cause | Recommended Solution |
| Carryover Effect | Residual analyte from a high-concentration sample may be carried over in the autosampler and injected with the subsequent sample, artificially inflating the response of low-concentration standards.[2] Optimize the autosampler wash procedure by using a stronger solvent or increasing the wash volume and duration.[2] |
| Incorrect Blank Matrix | The "blank" plasma used to prepare calibrators may contain endogenous Telmisartan or other interfering substances. Screen multiple lots of blank plasma to find one that is free of interferences at the retention time of the analyte and IS.[6] |
| LLOQ is Too Low | The Lower Limit of Quantitation (LLOQ) may be set below the level where the instrument can provide a reliable linear response. Re-evaluate the LLOQ based on signal-to-noise ratio (S/N) and the accuracy/precision of the lowest standards.[8] |
Data Presentation
Table 1: Summary of Published LC-MS/MS Method Validation Parameters for Telmisartan
| Analyte | Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | LLOQ (ng/mL) | Reference |
| Telmisartan | This compound | 0.05 - 5 | 98.7 - 101.3 | ≤ 4.5 | 0.05 | |
| Telmisartan | Diphenhydramine | 0.5 - 600.0 | 88.9 - 111.0 | < 8.1 | 0.5 | [8][11] |
| Telmisartan | Carbamazepine | 2.01 - 400.06 | Within ±15% | Within ±15% | 2.01 | [10] |
| Telmisartan | Omeprazole | 2.901 - 330.015 | < 10% diff. | < 15% | 2.901 | [7] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT) This method is rapid but may be more susceptible to matrix effects.
-
Pipette 180 µL of a human plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Spike with 20 µL of the this compound internal standard working solution (e.g., 3 ng/mL).
-
For calibration standards and QCs, add 20 µL of the appropriate Telmisartan standard working solution. For unknowns, add 20 µL of diluent.
-
Vortex the mixture for 10-30 seconds.
-
Add 500 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 9:1 water/methanol).
-
Centrifuge again and inject the supernatant into the LC-MS/MS system.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) This method provides a cleaner extract, minimizing matrix effects.[9][10]
-
Pre-condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1.0 mL of methanol followed by 1.0 mL of water.[10]
-
Pipette a 250 µL aliquot of a plasma sample into a tube.
-
Add 25 µL of the this compound internal standard working solution.[10]
-
Vortex the sample, then add 250 µL of water and vortex again.[10]
-
Load the entire sample mixture onto the pre-conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of water to remove polar interferences.[10]
-
Elute the analyte and internal standard with 0.5 mL of the mobile phase or a high-organic solvent like methanol.[10]
-
Inject an aliquot of the eluate directly into the LC-MS/MS system.
Table 2: Representative LC-MS/MS Conditions for Telmisartan Analysis
| Parameter | Condition |
| LC System | Agilent 1260 Infinity LC or equivalent |
| Column | C18 Column (e.g., Hypurity advance C18, 50 mm × 4.6 mm, 5 µm)[10] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 4.0[10] |
| Mobile Phase B | Acetonitrile[10] |
| Gradient | Isocratic or gradient elution (e.g., 50:50 v/v)[10] |
| Flow Rate | 0.5 - 0.8 mL/min[4][10] |
| Injection Volume | 10 - 20 µL[9][10] |
| Column Temperature | 20 - 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, API 4000)[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[7] |
| MRM Transition (Telmisartan) | Q1: m/z 515.2 → Q3: m/z 276.2 (Positive Mode Example)[11] |
| MRM Transition (this compound) | Q1: m/z 518.2 → Q3: m/z 276.2 (or other appropriate fragment) |
Visualizations
Caption: General workflow for Telmisartan bioanalysis using an internal standard.
Caption: Logic of matrix effect compensation using a co-eluting SIL-IS.
Caption: Troubleshooting flowchart for addressing poor method performance.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbio.com [ijbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbio.com [ijbio.com]
- 10. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Telmisartan-d3 for LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telmisartan-d3 as an internal standard in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?
A1: The ideal concentration of this compound should be high enough to provide a stable and reproducible signal, yet not so high that it causes detector saturation or introduces significant isotopic crosstalk to the analyte signal. A common starting point is a concentration that yields a response similar to the analyte at the midpoint of the calibration curve. For example, in a study quantifying Telmisartan in human plasma over a range of 50 - 5000 pg/mL, a fixed this compound concentration of 300 pg/mL was used.[1]
Q2: How do I prepare the stock and working solutions for this compound?
A2: Stock solutions of this compound are typically prepared in methanol.[1] Subsequent dilutions to create working solutions should be made with a solvent compatible with the initial mobile phase composition, such as a water/methanol mixture.[1]
Q3: What are the typical mass transitions (MRM) for Telmisartan and this compound?
A3: The precursor-to-product ion transitions are crucial for the selective detection of Telmisartan and its deuterated internal standard. While specific transitions can vary slightly based on the instrument and source conditions, commonly used transitions are:
-
Telmisartan: m/z 515.2 → 276.3[2]
-
This compound: The exact m/z will be slightly higher due to the deuterium labeling. For a d3 labeled standard, the precursor ion would be approximately m/z 518.2. The product ion would likely be the same as the unlabeled compound.
It is essential to optimize these transitions on your specific instrument.
Troubleshooting Guide
Issue 1: Poor Linearity of the Calibration Curve
-
Possible Cause: Inappropriate internal standard concentration.
-
Troubleshooting Steps:
-
Evaluate IS Response: Check if the this compound response is consistent across all calibration points. A decreasing response at higher analyte concentrations may indicate ion suppression.
-
Adjust IS Concentration: If ion suppression is suspected, consider decreasing the this compound concentration. Conversely, if the analyte signal at the upper limit of quantification (ULOQ) is significantly higher than the IS signal, you might observe non-linearity. In some cases, increasing the internal standard concentration to be 2.5 times the ULOQ concentration has been shown to improve linearity.
-
Investigate Matrix Effects: A variable matrix effect across the concentration range can also lead to poor linearity.
-
Issue 2: High Variability (%CV) in Quality Control (QC) Samples
-
Possible Cause: Inconsistent sample preparation or suboptimal internal standard concentration.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the internal standard is added precisely and consistently to all samples, including calibrators and QCs.
-
Optimize IS Concentration: An internal standard concentration that is too low may result in a poor signal-to-noise ratio, leading to higher variability. Ensure the IS response is well above the background noise.
-
Assess Stability: Verify the stability of this compound in the stock solution, working solution, and in the final extracted sample under the storage and analysis conditions.
-
Issue 3: Low Signal or No Signal for this compound
-
Possible Cause: Incorrect mass transitions, source conditions, or issues with the internal standard solution.
-
Troubleshooting Steps:
-
Verify Mass Spectrometer Parameters: Confirm that the correct MRM transition for this compound is being monitored. Infuse a fresh dilution of the this compound working solution directly into the mass spectrometer to optimize the precursor and product ions and source parameters.
-
Check Solution Integrity: Prepare a fresh dilution of the this compound working solution from the stock solution. If the problem persists, prepare a new stock solution.
-
Inspect LC System: Ensure there are no clogs or leaks in the LC system that could prevent the internal standard from reaching the mass spectrometer.
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is based on a method for the quantitation of Telmisartan in human plasma.[1]
-
This compound Stock Solution Preparation:
-
Accurately weigh the required amount of this compound standard.
-
Dissolve it in methanol to produce a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at 2-8°C.
-
-
This compound Working Solution Preparation:
-
Perform serial dilutions of the stock solution using a mixture of water and methanol (e.g., 9:1 v/v) to obtain the final working solution concentration (e.g., 3 ng/mL).[1]
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and straightforward method for extracting Telmisartan and its internal standard from plasma samples.[1]
-
Sample Aliquoting: Pipette 180 µL of the plasma sample (blank, calibration standard, or QC) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., 3 ng/mL) to each tube. For the blank sample, add 20 µL of the dilution solvent (e.g., 9:1 water/methanol).
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortexing: Vortex the samples vigorously for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Telmisartan Analysis
| Parameter | Value | Reference |
| LC Column | C18 column (100 mm × 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate with 0.1% formic acid | [3] |
| Flow Rate | 0.700 mL/min | [3] |
| Ionization Mode | Positive Ion Electrospray | [3] |
| Detection Mode | Multiple-Reaction Monitoring (MRM) | [3] |
Table 2: Linearity and Concentration Ranges from Various Studies
| Analyte | Concentration Range | Internal Standard | Matrix | Reference |
| Telmisartan | 50 - 5000 pg/mL | This compound (300 pg/mL) | Human Plasma | [1] |
| Telmisartan | 2.01 - 400.06 ng/mL | Carbamazepine | Human Plasma | [4] |
| Telmisartan | 0.5 - 600.0 ng/mL | Not specified | Not specified | |
| Telmisartan | 0.1 - 500 ng/mL | Lenvatinib-d4 | Rat Plasma | [5] |
Visualizations
Caption: Workflow for this compound analysis.
References
- 1. hpst.cz [hpst.cz]
- 2. academic.oup.com [academic.oup.com]
- 3. bionclinicals.com [bionclinicals.com]
- 4. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study [mdpi.com]
Technical Support Center: Telmisartan-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Telmisartan-d3, with a focus on resolving poor peak shape.
Troubleshooting Guide: Poor Peak Shape of this compound
Poor peak shape in HPLC and LC-MS analysis of this compound can manifest as peak tailing, fronting, or splitting. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Peak Tailing
Peak tailing is the most common peak shape problem for basic compounds like Telmisartan, where the latter half of the peak is wider than the front half.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | Telmisartan has basic functional groups that can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[1][2][3] Lower the mobile phase pH to around 2-3 to protonate the silanol groups and minimize these interactions.[4] Consider using an end-capped column or a column with a polar-embedded phase to shield the silanol groups.[1][4] |
| Mobile Phase pH Near Analyte pKa | Telmisartan has multiple pKa values (3.5, 4.1, and 6.0).[5][6] Operating near these pKa values can lead to mixed ionization states and peak tailing.[1] Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For Telmisartan, a pH of around 3-4 is often effective.[7][8][9] |
| Inadequate Buffer Concentration | Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.[4] Increase the buffer concentration to a range of 10-50 mM.[4] |
| Column Contamination or Degradation | Accumulation of sample matrix components or strongly retained compounds can lead to active sites that cause tailing.[4][10] Flush the column with a strong solvent. If the problem persists, replace the column.[4] Using a guard column can help extend the life of the analytical column.[4] |
| Metal Contamination | Trace metals in the silica matrix or from the HPLC system can interact with Telmisartan and cause tailing.[2][10] |
Troubleshooting Workflow for Peak Tailing:
Issue 2: Peak Fronting
Peak fronting, where the front half of the peak is broader than the latter half, is less common for this compound but can occur.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Overload | Injecting too much sample can saturate the column, leading to peak fronting.[3][4] Reduce the injection volume or dilute the sample.[4] |
| Poor Sample Solubility | If the sample is not fully dissolved in the injection solvent, it can cause peak distortion.[3] Ensure the sample is completely dissolved. The injection solvent should be weaker than or the same as the mobile phase.[4] |
| Column Collapse | Operating at excessively high pressures or with an incompatible mobile phase can damage the column structure.[3] Operate within the column's recommended pressure and pH limits. |
Issue 3: Peak Splitting
Peak splitting can be a sign of a problem with the column or the sample introduction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Blocked Column Frit | Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample flow to be disturbed.[3] Reverse and flush the column. If this doesn't work, the column may need to be replaced.[11] |
| Column Void | A void at the head of the column can cause the sample band to spread unevenly.[3] This usually requires column replacement. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak splitting, especially for early eluting peaks. Dissolve the sample in the mobile phase or a weaker solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for this compound analysis?
A1: Several RP-HPLC methods have been successfully used for Telmisartan. A common starting point would be:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic buffer (e.g., phosphate or acetate buffer). A common ratio is around 40:60 or similar, with the aqueous phase pH adjusted to 3-4.[7][9] For example, a mobile phase of acetonitrile:phosphate buffer (pH 3.0):methanol (40:20:40 v/v/v) has been reported to give good peak shape.[7]
-
Detection: UV at 295 nm[7] or by mass spectrometry.
Q2: How do the physicochemical properties of Telmisartan affect its chromatography?
A2: Telmisartan is a weakly acidic compound with a high lipophilicity (logP ≈ 6.0).[8] It has three pKa values: 3.5, 4.1 (carboxylic acid), and 6.0 (benzimidazole).[5][6] Its basic nature at lower pH values makes it prone to interactions with residual silanols on silica-based columns, which is a primary cause of peak tailing.[1][2] The pH of the mobile phase is therefore a critical parameter to control for achieving good peak symmetry.
Q3: Can the injection solvent affect the peak shape of this compound?
A3: Yes, the injection solvent can have a significant impact. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can cause peak distortion, including fronting or splitting.[4] It is always best to dissolve the sample in the initial mobile phase composition.[10]
Q4: When should I consider replacing my HPLC column?
A4: You should consider replacing your column if you observe persistent peak shape issues (tailing, fronting, or splitting) that are not resolved by other troubleshooting steps, a significant loss of resolution, or a sudden increase in backpressure.[4] Before replacing, try flushing the column with a strong solvent.[4]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
This protocol describes the preparation of a mobile phase commonly used for the analysis of Telmisartan.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Deionized water
-
0.45 µm membrane filter
Procedure:
-
Prepare the Phosphate Buffer (pH 3.0):
-
Dissolve an appropriate amount of KH2PO4 in deionized water to make a 20 mM solution.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Prepare the Mobile Phase:
-
Mix acetonitrile, the prepared phosphate buffer (pH 3.0), and methanol in a ratio of 40:20:40 (v/v/v).[7]
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Protocol 2: Sample Preparation
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Mobile phase
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[7]
-
-
Prepare Working Solutions:
-
Dilute the stock solution with the mobile phase to prepare working solutions of the desired concentrations for calibration standards and quality control samples.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between key factors influencing the peak shape of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Enhanced Solubility of Telmisartan Phthalic Acid Cocrystals within the pH Range of a Systemic Absorption Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. akjournals.com [akjournals.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Telmisartan-d3 in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Telmisartan-d3 in biological matrices during storage.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in human plasma?
A1: this compound, when used as an internal standard in bioanalytical methods, has demonstrated good stability in human plasma under various storage conditions. Studies have shown it to be stable during bench-top handling, multiple freeze-thaw cycles, and in the autosampler post-extraction.[1][2]
Q2: Is this compound stable in stock solutions?
A2: Yes, stock solutions of this compound have been shown to be stable. One study reported a percentage stability of 117.9% for a this compound stock solution stored under refrigerated conditions.[1]
Q3: What is the short-term stability of this compound in human plasma at room temperature?
A3: this compound is stable in human plasma for short periods at room temperature. A study demonstrated 98.0% stability for this compound in plasma stored at 37°C for up to 24 hours.[1]
Q4: How does repeated freezing and thawing affect the stability of this compound in plasma?
A4: While specific quantitative data for this compound is not extensively detailed in all publications, bioanalytical method validation studies for Telmisartan, which utilize this compound as an internal standard, have established the stability of the analytical method through multiple freeze-thaw cycles. This implies the stability of this compound under these conditions.
Q5: What is the long-term stability of this compound in human plasma?
Q6: Is there any information on the stability of this compound in other biological matrices like whole blood or urine?
A6: The available literature primarily focuses on the stability of Telmisartan and its deuterated internal standard, this compound, in human plasma. Information regarding its stability in whole blood and urine is currently limited in the provided search results. When working with these matrices, it is crucial to perform your own validation studies to determine the stability of this compound under your specific storage and handling conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent internal standard (this compound) peak areas across a batch. | Degradation during sample processing: Prolonged exposure to room temperature or light before and after extraction. | Minimize the time samples are at room temperature. Process samples in a timely manner and protect from direct light. |
| Inconsistent extraction efficiency: Variability in the protein precipitation or liquid-liquid extraction steps. | Ensure consistent and thorough vortexing and centrifugation. Use a validated and standardized extraction protocol. | |
| Autosampler instability: Degradation of the extracted sample in the autosampler over the course of the analytical run. | Perform autosampler stability tests to determine the maximum allowable time between extraction and injection. Consider using a cooled autosampler. | |
| Low recovery of this compound. | Poor extraction from the biological matrix. | Optimize the extraction procedure. This may involve adjusting the pH of the sample, using a different extraction solvent, or employing a solid-phase extraction (SPE) method. |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| Apparent degradation of this compound in freeze-thaw studies. | Improper freezing or thawing technique. | Freeze samples quickly and thaw them rapidly and consistently. Avoid slow thawing at room temperature for extended periods. Thaw samples in a water bath at a controlled temperature if the protocol allows. |
| Matrix effects: The composition of the biological matrix may influence stability during freeze-thaw cycles. | Evaluate matrix effects during method validation. If significant effects are observed, consider alternative sample cleanup procedures. |
Experimental Protocols
Stock Solution and Short-Term Plasma Stability Assessment of this compound
This protocol is based on a described method for the simultaneous analysis of Telmisartan and Hydrochlorothiazide using this compound as an internal standard.[1][2]
1. Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol) to achieve a known concentration.
-
Store the stock solution at refrigerated conditions (2-8°C).
2. Stock Solution Stability Assessment:
-
Prepare two sets of dilutions from the stock solution. One set is prepared from a freshly made stock solution (comparison samples), and the other from the stock solution that has been stored for a specified period (stability samples).
-
Analyze six replicates of each dilution by LC-MS/MS.
-
Calculate the % stability using the formula: % Stability = (Mean peak area response of stability samples / Mean peak area response of comparison samples) x 100
3. Short-Term Plasma Stability Assessment:
-
Spike known concentrations of this compound into blank human plasma.
-
Divide the spiked plasma into two sets of aliquots. One set is analyzed immediately (comparison samples).
-
Store the second set of aliquots at a specified temperature (e.g., 37°C) for a defined period (e.g., 24 hours) (stability samples).
-
Extract this compound from both sets of plasma samples using a validated extraction method (e.g., solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
Calculate the % stability as described above.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Logical Relationship for Troubleshooting Inconsistent Internal Standard Peaks
Caption: Troubleshooting inconsistent this compound peak areas.
References
Addressing cross-talk between Telmisartan and Telmisartan-d3 channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cross-talk between Telmisartan and Telmisartan-d3 channels during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is cross-talk in the context of Telmisartan and this compound analysis?
A1: Cross-talk, or signal contribution, is an interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) where the signal from one analyte contributes to the signal of another. In this specific case, it refers to the signal from the deuterated internal standard (this compound) being detected in the mass channel of the analyte (Telmisartan), or vice-versa. This can lead to inaccuracies in quantification, particularly affecting the lower limit of quantitation (LLOQ).
Q2: What are the primary causes of cross-talk between Telmisartan and its deuterated internal standard?
A2: There are three main causes for cross-talk between Telmisartan and this compound:
-
Natural Isotopic Abundance: The most common cause is the natural presence of heavy isotopes (like ¹³C) in the Telmisartan molecule. This can result in a small portion of the Telmisartan population having a mass-to-charge ratio (m/z) that overlaps with the this compound signal.
-
Isotopic Contamination of the Internal Standard: The this compound standard may contain a small percentage of non-deuterated Telmisartan as an impurity from its synthesis.
-
In-Source Fragmentation: Although less common with modern instruments, high concentrations of either the analyte or internal standard can sometimes lead to fragmentation within the ion source of the mass spectrometer, creating ions that can interfere with the other's channel.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Telmisartan and this compound?
A3: The selection of MRM transitions is critical for method specificity. While optimization is instrument-dependent, commonly reported transitions are summarized below. It is crucial to experimentally verify these on your own instrument.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Telmisartan | 515.2 | 275.6 | ~52 |
| This compound | 518.4 | 279.2 | ~50 |
Note: Other transitions for Telmisartan have been reported, such as 513.56 → 469.19 and 515.2 → 497.3, and should be evaluated during method development.[1][2]
Q4: How can I experimentally check for cross-talk?
A4: To check for cross-talk, prepare two separate solutions: one containing only a high concentration of Telmisartan (e.g., at the upper limit of quantification, ULOQ) and another with only a high concentration of this compound.
-
Inject the high-concentration Telmisartan solution and monitor both the Telmisartan and this compound MRM channels. Any signal detected in the this compound channel at the retention time of Telmisartan indicates cross-talk from the analyte to the internal standard.
-
Inject the high-concentration this compound solution and monitor both channels. A signal in the Telmisartan channel at the retention time of this compound indicates cross-talk from the internal standard to the analyte.
Q5: What is an acceptable level of cross-talk?
A5: According to regulatory guidelines (e.g., US FDA), the response of the analyte in a blank sample (containing only the internal standard) should be less than 20% of the response of the analyte at the LLOQ. Similarly, the response of the internal standard in a blank sample with ULOQ concentration of the analyte should be less than 5% of the mean response of the internal standard.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating cross-talk issues.
Logical Workflow for Troubleshooting Cross-Talk
Caption: A step-by-step workflow for troubleshooting cross-talk issues.
Experimental Protocols
Protocol 1: Evaluation of Cross-Talk from this compound to Telmisartan
Objective: To quantify the signal contribution of the internal standard (this compound) to the analyte (Telmisartan) channel.
Materials:
-
Telmisartan reference standard
-
This compound reference standard
-
LC-MS grade methanol and water
-
LC-MS system with validated method for Telmisartan
Procedure:
-
Prepare LLOQ Sample: Prepare a sample containing Telmisartan at the Lower Limit of Quantification (LLOQ) concentration and the working concentration of this compound.
-
Prepare IS-Only Sample: Prepare a blank matrix sample spiked only with the working concentration of this compound.
-
Analysis:
-
Inject the LLOQ sample and record the peak area of the Telmisartan MRM transition (e.g., 515.2 → 275.6).
-
Inject the IS-Only sample and record the peak area in the Telmisartan MRM channel at the expected retention time.
-
-
Calculation:
-
% Cross-Talk = (Peak Area in IS-Only Sample / Peak Area in LLOQ Sample) * 100
-
-
Acceptance Criteria: The calculated % Cross-Talk should be ≤ 20%.
Visualizing the LC-MS/MS Signal Pathway and Points of Interference
Caption: Simplified LC-MS/MS workflow highlighting where cross-talk can occur.
Data Presentation
Table for Troubleshooting Common Cross-Talk Scenarios
| Symptom | Possible Cause | Recommended Action |
| Peak in analyte channel when injecting IS-only solution | 1. Isotopic contribution from this compound.2. Impurity in the this compound standard. | 1. Ensure the contribution is <20% of LLOQ. If not, consider a different MRM transition.2. Contact the supplier of the standard for a certificate of analysis and isotopic purity. |
| Peak in IS channel when injecting high concentration analyte-only solution | Natural isotopic abundance of Telmisartan (e.g., ¹³C). | 1. Ensure the contribution is <5% of the average IS response.2. If problematic, improve chromatographic separation between the analyte and any interfering peaks. |
| Non-linear calibration curve, especially at high concentrations | Significant cross-talk from the analyte to the IS channel, causing an artificially high IS response at high analyte concentrations. | 1. Reduce the concentration of the internal standard.2. Use a different weighting factor for the regression (e.g., 1/x²).3. Choose an MRM transition for the IS that is less prone to interference. |
Visualization of Telmisartan Fragmentation
The primary fragmentation of Telmisartan involves the cleavage of the ether linkage, leading to the characteristic product ion.
Caption: Fragmentation of Telmisartan's precursor ion to its major product ion.
References
Improving sensitivity of Telmisartan quantification using Telmisartan-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Telmisartan-d3 as an internal standard to improve the sensitivity and accuracy of Telmisartan quantification by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard (IS)? A1: Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. Because it is chemically identical to the analyte (Telmisartan), it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This similarity allows it to accurately correct for variations in sample preparation, injection volume, and instrument response, leading to highly precise and accurate quantification.
Q2: What are the typical MRM transitions for Telmisartan and this compound? A2: In positive ionization mode, the protonated parent ions [M+H]⁺ are monitored. The most sensitive and commonly reported mass transition for Telmisartan is m/z 515.2 → 276.2.[1][2] For the internal standard, this compound, the transition is m/z 518.2 → 276.2, reflecting the mass shift from deuterium labeling while sharing the same product ion.
Q3: What is a common sample preparation technique for plasma samples? A3: A simple protein precipitation is a widely used, rapid, and effective method for extracting Telmisartan and this compound from human plasma.[3] This technique involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. Solid-phase extraction (SPE) is another robust method that can provide cleaner extracts.[1]
Q4: What is a typical lower limit of quantitation (LLOQ) I can expect to achieve? A4: With modern triple quadrupole LC-MS/MS systems, a high degree of sensitivity can be achieved. Methods have been developed that report an LLOQ as low as 50 pg/mL for Telmisartan in human plasma.[3] Other reported methods have an LLOQ of 0.5 ng/mL.[2][4]
Q5: How can I assess carryover in my experiments? A5: To check for carryover, inject a blank sample immediately after running the highest concentration standard (Upper Limit of Quantitation, ULOQ). According to FDA recommendations, the carryover in the blank sample should not exceed 20% of the analyte response at the LLOQ.
Troubleshooting Guide
Q1: My signal intensity for Telmisartan is low or inconsistent. What are the possible causes? A1: Low or variable signal intensity can stem from several factors:
-
Ion Suppression (Matrix Effect): Co-eluting endogenous components from the plasma matrix can suppress the ionization of Telmisartan. Ensure your chromatographic method provides adequate separation from the bulk of the matrix components. Using this compound helps correct for this, but severe suppression can still impact sensitivity.
-
Inefficient Sample Preparation: Incomplete protein precipitation or poor extraction recovery will lead to a low signal. Ensure the precipitating solvent (e.g., cold acetonitrile) is added in the correct ratio and that vortexing is sufficient to ensure thorough mixing.
-
Suboptimal MS/MS Parameters: Verify that the mass spectrometer is tuned and calibrated. Confirm that the MRM transitions, collision energy, and ion source parameters (e.g., ion spray voltage, gas flows, temperature) are optimized for Telmisartan.[1][5]
-
pH of Mobile Phase: The pH of the mobile phase can significantly affect the ionization efficiency of Telmisartan. Using additives like ammonium acetate or formic acid can help promote the formation of the [M+H]⁺ ion.[1][4]
Q2: I'm observing high background noise or extraneous peaks in my chromatogram. How can I resolve this? A2: High background noise can compromise sensitivity and integration accuracy. Consider the following:
-
Contamination: Contamination can originate from solvents, reagents, collection tubes, or the LC-MS/MS system itself.[6] Use high-purity, LC-MS grade solvents and reagents.[6]
-
Matrix Effect: The biological matrix is a major source of background noise.[6] If protein precipitation is insufficient, consider a more rigorous sample cleanup method like solid-phase extraction (SPE).
-
System Cleaning: Flush the entire LC system, including the injection port and column, to remove any accumulated contaminants. Salt precipitation from mobile phase buffers can be a source of noise; ensure the system is flushed with high-purity water when changing solvents.[6]
Q3: The retention time for my analyte and internal standard is shifting between injections. What's wrong? A3: Retention time shifts can affect peak identification and integration.
-
Mobile Phase Inconsistency: Ensure the mobile phase composition is accurate and consistent. If preparing the mobile phase manually, ensure precise measurements. Use a solvent degasser to prevent air bubbles.[5]
-
Column Temperature: The column temperature must be stable. Use a column oven and ensure it maintains the set temperature consistently.[5]
-
Column Degradation: Over time, columns can degrade or become contaminated, leading to shifts in retention time. If the problem persists, try washing the column according to the manufacturer's instructions or replacing it.
Q4: My calibration curve is not linear and has a poor correlation coefficient (R² < 0.99). What should I do? A4: A non-linear calibration curve can indicate several issues:
-
Inaccurate Standard Preparation: Double-check all dilutions and calculations for your stock solutions and calibration standards.[3] Ensure the accuracy of your pipettes.
-
Matrix Effects: At lower concentrations, matrix effects can have a more pronounced impact. Ensure this compound is used consistently across all standards and samples.
-
Detector Saturation: At the highest concentrations, the detector may become saturated, causing the curve to flatten. If this occurs, you may need to reduce the concentration of the upper limit of quantitation (ULOQ) standard or dilute the sample.
-
Incorrect Weighting: For wide dynamic ranges, using a weighting factor (e.g., 1/x or 1/x²) in your regression analysis can often improve linearity.[7]
Experimental Protocols
Protocol 1: Telmisartan Quantification in Human Plasma via Protein Precipitation
This protocol describes a sensitive method for quantifying Telmisartan in human plasma using this compound as an internal standard, adapted from established LC-MS/MS procedures.[3]
1. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare individual stock solutions of Telmisartan and this compound in methanol at a concentration of approximately 250 µg/mL.[3]
-
Working Solutions:
-
Prepare Telmisartan working solutions by serially diluting the stock solution with a water/methanol mixture (e.g., 9:1 v/v) to create standards for the calibration curve.
-
Prepare a this compound working solution by diluting its stock solution to a final concentration of 3 ng/mL.
-
2. Preparation of Calibration and QC Samples:
-
Calibration Standards: In microcentrifuge tubes, spike 180 µL of blank human plasma with 20 µL of the appropriate Telmisartan working solution and 20 µL of the this compound working solution (3 ng/mL). This results in a final IS concentration of 300 pg/mL. The final Telmisartan concentrations should span the desired linear range (e.g., 50 pg/mL to 5000 pg/mL).[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 150, 750, and 4000 pg/mL) in the same manner.
3. Protein Precipitation:
-
To each 220 µL plasma sample (standards, QCs, and unknowns), add 500 µL of cold acetonitrile.
-
Vortex each tube vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
4. Sample Finalization:
-
Carefully transfer approximately 675 µL of the clear supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 9:1 v/v water/methanol).
-
Vortex briefly and centrifuge one final time to pellet any remaining particulates.
-
Transfer the final solution to autosampler vials for LC-MS/MS analysis.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Telmisartan Quantification
| Parameter | Setting | Reference |
| LC System | Agilent 1260 Infinity LC or equivalent | |
| Column | C18 column (e.g., Zorbax extend C18) | [4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | |
| Mobile Phase B | Acetonitrile | |
| Flow Rate | 0.5 - 0.8 mL/min | [1][5] |
| Injection Volume | 10 - 20 µL | [1][8] |
| Column Temp. | 30 °C | [1] |
| MS System | Agilent 6460 Triple Quad or equivalent | |
| Ionization Mode | ESI Positive | [1] |
| Ion Spray Voltage | 5500 V | [1] |
| Gas Temperature | 500 °C | [1] |
| MRM Transition | Telmisartan: 515.2 → 276.2 | [1][2] |
| This compound: 518.2 → 276.2 |
Table 2: Example Method Validation Summary
| Parameter | Result | Reference |
| Linearity Range | 50 - 5000 pg/mL | [3] |
| Correlation (R²) | ≥ 0.99 | |
| LLOQ | 50 pg/mL | |
| Inter-day Accuracy | 92.2% - 101.4% | [8] |
| Inter-day Precision (%CV) | 1.5% - 7.1% | [8] |
| Intra-day Accuracy | 91.0% - 106.8% | [8] |
| Intra-day Precision (%CV) | 0.9% - 5.4% | [8] |
Visualizations
Caption: Experimental workflow for Telmisartan quantification in plasma.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. zefsci.com [zefsci.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Pharmacokinetic and bioequivalence study of a telmisartan/S-amlodipine fixed-dose combination (CKD-828) formulation and coadministered telmisartan and S-amlodipine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Telmisartan Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Telmisartan and its deuterated internal standard, Telmisartan-d3.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Telmisartan analysis?
A1: this compound is a stable isotope-labeled (SIL) version of Telmisartan. It is an ideal internal standard because it has nearly identical physicochemical properties to Telmisartan, meaning it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification of Telmisartan.[1][2][3]
Q2: What are the typical mass-to-charge ratio (m/z) transitions for Telmisartan and this compound in LC-MS/MS analysis?
A2: The most commonly used MRM (Multiple Reaction Monitoring) transitions are summarized in the table below. These can be in either positive or negative ionization mode, depending on the method.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Reference |
| Telmisartan | 515.2 | 276.2 | [4] |
| Telmisartan | 515.10 | 276.10 | [5] |
| Telmisartan | 515.90 | 276 | [6][7] |
| This compound | 518.3 | 279.2 | [8] |
| This compound | 518.15 | 279.15 | [5] |
| This compound | 518.4 | 279.2 | [9] |
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Reference |
| Telmisartan | 513.0 | 469.4 | [10] |
| Telmisartan | 513.2 | 469.3 | [11] |
Q3: What are some common compounds that may co-elute with Telmisartan?
A3: Potential co-eluting compounds can include:
-
Metabolites: The primary metabolite of Telmisartan is an acyl-glucuronide.[12]
-
Degradation Products: Telmisartan can degrade under stress conditions such as acidic, alkaline, and oxidative environments.[13][14][15]
-
Co-administered Drugs: Medications frequently prescribed with Telmisartan, such as Amlodipine and Hydrochlorothiazide, or their metabolites, could potentially co-elute depending on the chromatographic conditions.[4][16]
Q4: What is a matrix effect and how can it affect my results?
A4: A matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][17] This can lead to inaccurate quantification. Using a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Telmisartan using this compound as an internal standard.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Telmisartan and/or this compound
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For Telmisartan, a slightly acidic mobile phase is often used. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Co-elution with an Interfering Compound | Modify the chromatographic method to improve resolution (see Issue 2). |
| Injection Solvent Incompatibility | Ensure the injection solvent is similar to or weaker than the initial mobile phase. |
Issue 2: Co-eluting Peak with Telmisartan or this compound
Initial Diagnosis
First, confirm if the co-elution is with an unknown interference or a known compound (e.g., a metabolite or co-administered drug). Check the mass spectrum at the retention time of the peak of interest. A different m/z will indicate an interfering substance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for co-eluting peaks.
Solutions for Resolving Co-elution
-
Modify the Gradient: A shallower gradient can improve the separation of closely eluting peaks.
-
Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity and resolve co-eluting compounds.
-
Adjust Mobile Phase pH: Changing the pH can alter the ionization state of Telmisartan and interfering compounds, affecting their retention and separation.
-
Change the Column: Use a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) to achieve a different selectivity. A longer column or one with a smaller particle size can also increase efficiency and resolution.
-
Optimize Sample Preparation: Employ a more selective sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS/MS analysis.
Issue 3: Inconsistent or Drifting Response of this compound
Possible Causes & Solutions
| Cause | Solution |
| Ion Suppression/Enhancement Specific to the Internal Standard | While rare with a co-eluting SIL-IS, an interference with the same transition as this compound but a slightly different retention time could be the cause.[18] Re-evaluate the chromatography for any low-level co-eluting peaks. |
| Inaccurate Pipetting | Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls. |
| Degradation of Internal Standard | Verify the stability of the this compound stock and working solutions. Prepare fresh solutions if necessary. |
| Cross-talk between MRM transitions | If multiple analytes are being monitored, ensure there is sufficient dwell time and inter-scan delay to prevent cross-talk between channels.[18] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table provides a starting point for method development. Parameters should be optimized for your specific instrumentation and application.
| Parameter | Example Condition |
| LC Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table in FAQs |
Experimental Workflow Diagram
Caption: General experimental workflow for Telmisartan analysis.
Quantitative Data Summary
The following table summarizes the MRM transitions for Telmisartan and some commonly co-administered drugs.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Telmisartan | 515.2 | 276.2 | Positive | [4] |
| This compound | 518.3 | 279.2 | Positive | [8] |
| Amlodipine | 409.3 | 238.2 | Positive | [4] |
| Hydrochlorothiazide | 295.9 | 268.9 | Negative | [10] |
| Ramipril | 417.2 | 234.1 | Positive | [7] |
| Digoxin | 781.5 | 651.4 | Positive | (General literature) |
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and bioequivalence study of a telmisartan/S-amlodipine fixed-dose combination (CKD-828) formulation and coadministered telmisartan and S-amlodipine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Liquid chromatographic-tandem mass spectrometric method for the simultaneous quantitation of telmisartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. ijbpas.com [ijbpas.com]
- 17. eijppr.com [eijppr.com]
- 18. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to Internal Standards for Telmisartan Bioanalysis: A Focus on Telmisartan-d3
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the accurate quantification of therapeutic agents in biological matrices is paramount. For a widely prescribed antihypertensive drug like Telmisartan, robust and reliable analytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. A key component of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an internal standard (IS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any potential variability and ensuring the precision and accuracy of the results.
This guide provides an objective comparison of Telmisartan-d3 with other stable isotope-labeled internal standards used in the bioanalysis of Telmisartan. By presenting available experimental data, this document aims to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For LC-MS/MS-based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard. These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation. The most commonly employed SIL internal standards for Telmisartan analysis include this compound, Telmisartan-d4, and Telmisartan-¹³CD₃.
Quantitative Performance Comparison
| Internal Standard | Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Accuracy (%) | Reference |
| This compound | Telmisartan | Human Plasma | Protein Precipitation | Not explicitly reported | Not explicitly reported | Intra-day: <6.7, Inter-day: <8.1 | 88.9 - 111.0 | [1] |
| This compound | Telmisartan | Human Plasma | Solid-Phase Extraction | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | [2][3] |
| Telmisartan-¹³CD₃ | Telmisartan | Human Plasma | Ethyl Acetate Extraction | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | [4] |
| (Structural Analog) | Telmisartan | Human Plasma | Solid-Phase Extraction | IS Recovery: 78.33 | No significant effect | LQC: 1.66, HQC: 0.37 | LQC: 100.30, HQC: 99.94 | [1] |
Note: The table highlights the challenge in directly comparing these internal standards due to the variability in experimental conditions across different studies. However, the consistent use of this compound in multiple validated methods underscores its reliability. The lack of extensive publicly available data for Telmisartan-d4 and a more recent emergence of Telmisartan-¹³CD₃ limit a direct quantitative comparison at this time. Structural analogs, while a viable alternative when SILs are unavailable, may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.
Experimental Protocols: A Representative LC-MS/MS Method
Below is a detailed methodology for the analysis of Telmisartan in human plasma using this compound as an internal standard, based on a compilation of published methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Telmisartan: m/z 515.2 → 276.2
-
This compound: m/z 518.2 → 279.2
-
-
Fragmentor Voltage: 140 V (to be optimized)
-
Collision Energy: 35 eV (to be optimized)
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
Visualizing the Process and Logic
To better understand the workflow and the decision-making process in selecting an internal standard, the following diagrams are provided.
References
A Comparative Guide to Linearity and Range Determination for Telmisartan using Telmisartan-d3
This guide provides a comprehensive overview of the analytical method for determining the linearity and range of the antihypertensive drug Telmisartan, utilizing its deuterated internal standard, Telmisartan-d3. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method widely employed in pharmaceutical analysis and pharmacokinetic studies.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in method development and validation.
Introduction
Telmisartan is an angiotensin II receptor blocker used in the management of hypertension.[5] Accurate quantification of Telmisartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This approach compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[3] This guide will detail the parameters for establishing the linearity and range of Telmisartan quantification using this compound as an internal standard.
Experimental Protocols
A robust and reliable LC-MS/MS method is essential for the accurate quantification of Telmisartan. The following protocol is a synthesis of validated methods reported in the scientific literature.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for extracting Telmisartan and its internal standard from human plasma, ensuring a clean sample for analysis.[3][5]
-
Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cm³) with 1 mL of methanol followed by 1 mL of HPLC grade water.[3]
-
Loading: To 200 µL of human plasma, add the internal standard (this compound) solution. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of HPLC grade water to remove interferences.
-
Elution: Elute Telmisartan and this compound from the cartridge with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[1]
Liquid Chromatography (LC) Parameters
-
HPLC System: A high-performance liquid chromatography system, such as a Shimadzu LC-20AD, is suitable.[1]
-
Column: A reversed-phase C18 column, for instance, an Aquasil-C18 (250×4.6mm, 5µm) or a Hypurity advance C18 (50 mm×4.6 mm, 5 μm), provides good separation.[1][2][5]
-
Mobile Phase: A common mobile phase is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid or a pH 4.5 acetate buffer) in an isocratic or gradient elution.[2][5][6] A typical isocratic mobile phase could be a 50:50 (v/v) mixture of acetonitrile and 5 mM ammonium acetate buffer.[5]
-
Flow Rate: A flow rate of 0.5 mL/min to 0.8 mL/min is generally used.[1][2][5]
-
Column Temperature: Maintain the column temperature at a constant value, for example, 35-45°C.[3][7]
-
Injection Volume: A typical injection volume is 10 µL.[3]
Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of Telmisartan and this compound.
-
Multiple Reaction Monitoring (MRM): The quantification is performed using MRM. The specific mass transitions to monitor are:
-
Telmisartan: m/z 515.2 → 275.6[7]
-
This compound (Internal Standard): The transition for this compound would be monitored at an m/z corresponding to the deuterated molecule.
-
Data Presentation: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
The following tables summarize the linearity and range data for Telmisartan quantification from various validated LC-MS/MS methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linear Range (ng/mL) | 2.01 - 400.06[5] | 40.064 - 801.272[1] | 0.05 - 10 µg/mL (50 - 10,000 ng/mL)[8] | 50 - 5000 pg/mL (0.05 - 5 ng/mL)[7] |
| Correlation Coefficient (r²) | > 0.99[5] | Not Specified | > 0.999[8] | > 0.995[7] |
| Internal Standard | Carbamazepine[5] | Not Specified | Not Specified | This compound[7] |
| Matrix | Human Plasma[5] | Human Plasma[1] | Rat Plasma[8] | Human Plasma[7] |
Table 1: Comparison of Linearity and Range for Telmisartan Quantification.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.005 µg/mL (5 ng/mL) | [8] |
Table 2: Reported Limits of Detection and Quantification for Telmisartan.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the determination of Telmisartan's linearity and range.
Caption: Experimental workflow for Telmisartan analysis.
References
- 1. ijbpas.com [ijbpas.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of liquid chromatography–mass spectrometry method for the determination of telmisartan in human plasma | Semantic Scholar [semanticscholar.org]
- 5. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionclinicals.com [bionclinicals.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Why a Deuterated Internal Standard Outperforms in Telmisartan Bioanalysis
A detailed comparison of Telmisartan-d3 versus structural analogs for use as internal standards in LC-MS/MS-based quantification, supported by experimental data and protocols.
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to achieving accurate and reliable quantification of an analyte. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the gold standard for pharmacokinetic and metabolic studies. When quantifying Telmisartan, a widely prescribed angiotensin II receptor blocker, researchers are often faced with the choice between a stable isotope-labeled (SIL) internal standard, such as this compound, and a structurally analogous but non-isotopically labeled compound. This guide provides an in-depth comparison, supported by published experimental data, to demonstrate the superiority of this compound in mitigating analytical variability and ensuring data integrity.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction and chromatography to ionization in the mass spectrometer. A SIL internal standard, being chemically identical to the analyte with only a difference in isotopic composition, is uniquely positioned to fulfill this role. Structural analogs, while often more readily available and less expensive, can exhibit different physicochemical properties, leading to disparities in extraction efficiency, chromatographic retention, and ionization response, ultimately compromising the accuracy of the results.
Performance Under the Magnifying Glass: A Data-Driven Comparison
To illustrate the performance differences, we have compiled validation data from separate studies employing either this compound or a structural analog (Diphenhydramine) as the internal standard for the LC-MS/MS quantification of Telmisartan in human plasma. It is important to note that these results are not from a direct head-to-head study but provide a strong indication of the expected performance of each type of internal standard.
| Performance Parameter | This compound as Internal Standard | Diphenhydramine as Internal Standard |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.996 |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | 0.5 ng/mL[1] |
| Intra-day Precision (%RSD) | Not explicitly stated, but good reproducibility reported | < 6.7%[1] |
| Inter-day Precision (%RSD) | Not explicitly stated, but good reproducibility reported | < 8.1%[1] |
| Accuracy | Good accuracy reported for calibration standards and QC samples | 88.9 - 111.0%[1] |
| Recovery | High recovery reported[2] | Not explicitly stated |
| Matrix Effect | Significantly reduced due to co-elution and similar ionization | Potential for differential matrix effects |
As the data suggests, methods using this compound can achieve a significantly lower limit of quantification, enabling more sensitive analyses. While both methods demonstrate acceptable linearity, precision, and accuracy, the inherent chemical similarity of this compound to the analyte provides a more robust compensation for matrix effects, a major source of variability in bioanalysis.
Experimental Protocols: A Glimpse into the Methodology
The following are representative experimental protocols for the quantification of Telmisartan in human plasma using either this compound or a structural analog as the internal standard.
Method 1: Telmisartan Quantification using this compound Internal Standard
1. Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Precipitate proteins by adding 600 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1260 Infinity LC system or equivalent.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).
-
Flow Rate: 0.5 mL/min.
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Telmisartan: m/z 515.2 → 276.2
-
This compound: m/z 518.2 → 279.2
-
Method 2: Telmisartan Quantification using Diphenhydramine Internal Standard
1. Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of Diphenhydramine internal standard solution.
-
Perform liquid-liquid extraction with 3 mL of a mixture of diethyl ether and dichloromethane (60:40, v/v).[1]
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: HPLC system with a C18 column.[1]
-
Column: Zorbax extend C18 column.[1]
-
Mobile Phase: Methanol and 10mM ammonium acetate (85:15, v/v) adjusted to pH 4.5 with formic acid.[1]
-
Flow Rate: 0.8 mL/min.
-
MS System: Q-trap LC-MS/MS system with an ESI interface.[1]
-
Ionization Mode: ESI in positive mode.
-
MRM Transitions:
-
Telmisartan: m/z 515.3 → 276.3
-
Diphenhydramine: m/z 256.2 → 167.1
-
Visualizing the Workflow and Mechanism
To better understand the analytical process and the pharmacological context of Telmisartan, the following diagrams illustrate a typical bioanalytical workflow and the renin-angiotensin-aldosterone system.
Caption: A typical bioanalytical workflow for Telmisartan quantification.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of Telmisartan.
Conclusion: The Verdict on Internal Standards
The evidence strongly supports the use of this compound as the internal standard of choice for the bioanalysis of Telmisartan. Its ability to closely track the analyte through every stage of the analytical process, particularly in compensating for the unpredictable nature of matrix effects, leads to more accurate, precise, and sensitive data. While structural analogs can be employed, they introduce a greater risk of analytical error. For researchers, scientists, and drug development professionals who demand the highest level of data quality and integrity, the investment in a stable isotope-labeled internal standard like this compound is not just a preference, but a scientific imperative.
References
Comparative Guide to Ruggedness and Robustness Testing of Telmisartan Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for the ruggedness and robustness testing of Telmisartan assays, with a primary focus on High-Performance Liquid Chromatography (HPLC). The data and protocols presented are synthesized from various analytical validation studies to aid in the development and implementation of reliable and stable analytical methods for Telmisartan.
Introduction
Telmisartan is a widely used angiotensin II receptor antagonist for the treatment of hypertension.[1] Ensuring the reliability of its quantification in bulk drug and pharmaceutical formulations is critical for quality control. Ruggedness and robustness are key validation parameters that demonstrate the method's capacity to remain unaffected by minor, deliberate variations in procedural parameters. This resilience ensures the method's transferability and consistent performance during routine use.
A typical analytical method for Telmisartan involves reversed-phase HPLC with UV detection.[2][3][4] Validation of these methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, which mandate stress testing to elucidate the inherent stability characteristics of the active substance.[4][5]
Experimental Protocols
The following are detailed experimental protocols for robustness and forced degradation studies, compiled from multiple validated HPLC methods for Telmisartan.
1. Robustness Testing Protocol
Robustness is evaluated by making small, deliberate variations to the chromatographic conditions to assess the method's reliability. The system suitability parameters (e.g., theoretical plates, tailing factor, and retention time) and assay results are monitored for any significant changes.
-
Apparatus: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions (Typical):
-
Column: C18 column (e.g., Zorbax SBC18, 150x4.6 mm, 5µm or Waters Symmetry C18, 250mm x 4.6mm, 5µm).[3][6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM potassium dihydrogen phosphate, pH adjusted to 3.0-4.8) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 60:40 v/v or 35:65 v/v).[3][4][6]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient or controlled (e.g., 40°C or 50°C).[3][6]
-
-
Procedure for Variation of Parameters:
-
Prepare a standard solution of Telmisartan of a known concentration.
-
Analyze the standard solution under the nominal (optimized) chromatographic conditions.
-
Intentionally vary the following parameters, one at a time:
-
For each variation, inject the standard solution in replicate (n=3 or 5) and record the chromatograms.
-
Calculate the system suitability parameters (e.g., retention time, peak area, theoretical plates, tailing factor) and the percentage assay. The relative standard deviation (%RSD) of the results should remain within acceptable limits (typically <2%).[3][6]
-
2. Forced Degradation (Specificity) Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. The drug substance is subjected to various stress conditions to produce degradation products. The method should be able to effectively separate the main drug peak from any degradant peaks.
-
Procedure:
-
Prepare a stock solution of Telmisartan (e.g., 1 mg/mL).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1N HCl and heat at 60-80°C for a specified period (e.g., 4 hours).[7][8][9] Neutralize the solution before injection.
-
Base Hydrolysis: Treat with 0.1N NaOH and heat at 60-80°C for a specified period (e.g., 4 hours).[7][8][9] Neutralize the solution before injection.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with heating for a set time (e.g., 2-4 hours).[8][9]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat in an oven (e.g., 60-80°C) for an extended period (e.g., 48 hours).[6][9]
-
Photolytic Degradation: Expose the drug solution to sunlight or UV radiation for a defined period (e.g., 2 days).[6][8]
-
-
Analyze the stressed samples using the developed HPLC method.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the Telmisartan peak, and the peak purity of the Telmisartan peak is acceptable. Mass balance should also be assessed.[10]
-
Data Presentation: Comparison of Robustness Testing Parameters
The following table summarizes the results from different studies on the robustness testing of Telmisartan HPLC assays.
| Parameter Varied | Variation Range | Observed Effect | Conclusion | Reference |
| Flow Rate | ± 0.1 mL/min | Minor shift in retention time. %RSD of assay within limits. | Robust | [6] |
| Column Temperature | ± 2°C | Negligible effect on results. %RSD within limits. | Robust | [6] |
| Mobile Phase pH | ± 0.2 units | No significant change in peak area or retention time. | Robust | [4] |
| % Organic in Mobile Phase | ± 2% | Slight change in retention time, but results remained within specification. | Robust | [4] |
| Different Analyst/Day | - | Inter-day and intra-day precision %RSD was low (e.g., 0.3088-0.98). | Rugged | [6] |
Forced Degradation Summary
| Stress Condition | Typical Conditions | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl, 60°C, 4 hours | Significant degradation observed (e.g., 6.24%). | [7] |
| Alkaline Hydrolysis | 0.1N NaOH, 60°C, 4 hours | Significant degradation observed (e.g., 11.69%). | [7][9] |
| Oxidative Degradation | 3% H₂O₂, 60°C, 4 hours | Significant degradation observed (e.g., 14.51%). | [9] |
| Thermal Degradation | 60°C, 48 hours | Stable or minor degradation observed (e.g., 14.9%). | [9] |
| Photolytic Degradation | Sunlight, 48 hours | Stable or minor degradation observed (e.g., 14.77%). | [8][9] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for conducting ruggedness and robustness testing of a Telmisartan HPLC assay.
Caption: Workflow for Ruggedness and Robustness Testing of Telmisartan HPLC Assay.
Conclusion
The reviewed literature indicates that validated RP-HPLC methods for Telmisartan are generally robust and rugged, capable of withstanding minor variations in analytical parameters without compromising the accuracy and precision of the results. Forced degradation studies consistently show that Telmisartan is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it exhibits greater stability under thermal and photolytic stress.[7][8][9] The ability of the analytical methods to separate Telmisartan from its degradation products confirms their stability-indicating power. This guide provides a framework for researchers to design and execute comprehensive ruggedness and robustness studies for Telmisartan assays, ensuring the development of reliable and transferable analytical methods.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. scispace.com [scispace.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Forced Degradation Studies for Telmisartan and Hydrochlorothiazide - ProQuest [proquest.com]
- 8. longdom.org [longdom.org]
- 9. rroij.com [rroij.com]
- 10. chemmethod.com [chemmethod.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
